2-(2-Formyl-4-nitrophenoxy)hexanoic acid
Description
Properties
IUPAC Name |
2-(2-formyl-4-nitrophenoxy)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-2-3-4-12(13(16)17)20-11-6-5-10(14(18)19)7-9(11)8-15/h5-8,12H,2-4H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZBIATZHUXDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457713 | |
| Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335153-21-4 | |
| Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335153-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335153214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis protocol for 2-(2-Formyl-4-nitrophenoxy)hexanoic acid, a bifunctional organic compound with significant applications in chemical biology and medicinal chemistry. The document details the synthetic pathway, experimental procedures, and the role of this compound as a versatile linker in the development of targeted molecular probes and therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a key synthetic intermediate characterized by a molecular formula of C₁₃H₁₅NO₆ and a molecular weight of 281.27 g/mol .[1] Its structure incorporates an aldehyde group, a carboxylic acid, and a nitrophenoxy moiety. This unique combination of functional groups makes it an invaluable tool for the construction of complex biomolecules. The aldehyde allows for covalent linkage to amine-containing molecules, while the carboxylic acid provides a handle for further derivatization, such as attachment to solid supports or fluorescent tags.[1] The nitro group modulates the electronic properties of the aromatic ring, influencing the reactivity of the aldehyde.[1]
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process involving the nitration of a precursor followed by the hydrolysis of the resulting ester.
Step 1: Nitration of Methyl 2-(2-formylphenoxy)hexanoate
The initial step involves the nitration of Methyl 2-(2-formylphenoxy)hexanoate to yield Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. This reaction introduces the nitro group onto the aromatic ring.
Experimental Protocol:
-
Preparation of the Nitrating Agent: A mixture of nitric acid (HNO₃, 65% w/w) and sulfuric acid (H₂SO₄, 98% w/w) in a 1:3 molar ratio is prepared and cooled to 5°C.[2]
-
Reaction: Methyl 2-(2-formylphenoxy)hexanoate (30 g, 0.12 mol) is dissolved in dichloromethane. This solution is then added dropwise to the pre-cooled nitrating agent at 5°C. The reaction mixture is stirred for 10 minutes.[2]
-
Workup: The reaction mixture is filtered, and the collected crude product is washed with water and then with dichloromethane to remove impurities.[2]
Step 2: Hydrolysis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate
The second step is the hydrolysis of the methyl ester intermediate to produce the final carboxylic acid product.
Experimental Protocol:
-
Reaction Setup: Methyl 2-(2-formyl-4-nitro-phenoxy)hexanoate (29.5 g) is suspended in water and heated to 50°C.[2]
-
Acidification: Aqueous hydrochloric acid (10.8 g of concentrated HCl in 50 mL of water) is slowly added to the suspension to adjust the pH to 1.8.[2]
-
Crystallization: The acidic solution is then cooled to 45°C to induce the crystallization of the product.[2]
-
Isolation: The solid product is isolated by filtration, washed with water, and dried at 55°C for 12 hours.[2]
Quantitative Data
While specific percentage yields for each step are not consistently reported in the available literature, the protocols provided are standard procedures in organic synthesis. The yield and purity of the final product should be assessed using standard analytical techniques.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.5-8.5 ppm, a formyl proton at approximately δ 9.8-10.2 ppm, and aliphatic protons of the hexanoic acid chain.[2] |
| IR Spectroscopy | Characteristic peaks for the carbonyl groups of the aldehyde and carboxylic acid, the nitro group, and the aromatic ring. |
| Mass Spectrometry | The predicted mass-to-charge ratio ([M-H]⁻) for the deprotonated molecule is 280.08266.[3] |
| High-Performance Liquid Chromatography (HPLC) | Can be used to determine the purity of the final compound. |
Application in Drug Development: A Linker for PROTACs
This compound is a valuable bifunctional linker used in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that can induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.
The following diagram illustrates the general workflow for utilizing this linker in the synthesis of a PROTAC and its subsequent mechanism of action in a cell.
References
In-Depth Technical Guide: Physicochemical Properties of 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Formyl-4-nitrophenoxy)hexanoic acid is a bifunctional organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a reactive aldehyde, a carboxylic acid, and a nitrophenoxy moiety, makes it a versatile intermediate for the synthesis of complex molecular probes, enzyme inhibitors, and pharmaceutical agents, notably as a precursor in the synthesis of the antiarrhythmic drug dronedarone.[1] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance.
Physicochemical Properties
A thorough review of available data reveals a combination of predicted and experimental values for the physicochemical properties of this compound. While experimental data for some key parameters remain elusive in publicly accessible literature, computational predictions provide valuable insights.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₆ | Benchchem[1] |
| Molecular Weight | 281.27 g/mol | Benchchem[1] |
| CAS Number | 335153-21-4 | Sinco Pharmachem Inc.[2] |
| XlogP (Predicted) | 2.6 | PubChem[3] |
| Predicted Collision Cross Section ([M-H]⁻) | 163.2 Ų | PubChem[3] |
| Predicted Collision Cross Section ([M+H]⁺) | 161.1 Ų | PubChem[3] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the synthesis of its methyl ester precursor followed by hydrolysis.
Step 1: Synthesis of Methyl 2-(2-Formyl-4-nitrophenoxy)hexanoate
The synthesis of the methyl ester precursor, methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, is achieved through the condensation of 2-hydroxy-5-nitrobenzaldehyde with a methyl 2-bromohexanoate. This procedure is based on methodologies described in the literature, such as the work by Kwiecień (2004).[4]
Materials:
-
2-hydroxy-5-nitrobenzaldehyde
-
Methyl 2-bromohexanoate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-5-nitrobenzaldehyde and methyl 2-bromohexanoate in dimethylformamide.
-
Add potassium carbonate to the solution.
-
Heat the reaction mixture with stirring for a specified duration as optimized for the reaction scale.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield pure methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.
Step 2: Hydrolysis of Methyl 2-(2-Formyl-4-nitrophenoxy)hexanoate
The final step involves the acid-catalyzed hydrolysis of the methyl ester to yield the desired carboxylic acid.
Materials:
-
Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Suspend methyl 2-(2-formyl-4-nitrophenoxy)hexanoate in water in a round-bottom flask.
-
Heat the suspension to approximately 50°C.
-
Slowly add a solution of hydrochloric acid while monitoring the pH, adjusting it to the acidic range required for hydrolysis.
-
Maintain the reaction at an elevated temperature with stirring until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to induce crystallization of the product.
-
Filter the solid product, wash with cold water to remove any remaining acid and impurities.
-
Dry the purified this compound in a vacuum oven.
Mandatory Visualization
Logical Relationship: Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound from its starting materials.
Caption: Two-step synthesis of the target compound.
Experimental Workflow: General Purification
This diagram outlines a general workflow for the purification of an organic compound synthesized in the laboratory.
References
An In-Depth Technical Guide to 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid (CAS 335153-21-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Formyl-4-nitrophenoxy)hexanoic acid, with CAS number 335153-21-4, is a versatile bifunctional molecule increasingly recognized for its utility in medicinal chemistry and chemical biology. Its unique structure, featuring a reactive aldehyde, a carboxylic acid, and a nitrophenoxy core, makes it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, with a focus on its role as a linker in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and characterization methods are also presented to facilitate its practical application in the laboratory.
Physicochemical Properties
This compound is an organic compound with the molecular formula C₁₃H₁₅NO₆ and a molecular weight of approximately 281.27 g/mol .[1][2][3] The presence of both a carboxylic acid and an aldehyde group, along with a nitro-substituted aromatic ring, dictates its chemical reactivity and physical properties.
| Property | Value | Reference(s) |
| CAS Number | 335153-21-4 | [1][2][3] |
| Molecular Formula | C₁₃H₁₅NO₆ | [1][2][3] |
| Molecular Weight | 281.27 g/mol | [1][2] |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point | Not specified in literature |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process involving the nitration of a precursor followed by hydrolysis.
Experimental Protocol: Synthesis
Step 1: Nitration of Methyl 2-(2-formylphenoxy)hexanoate [4]
-
Precursor Preparation: Dissolve Methyl 2-(2-formylphenoxy)hexanoate (30 g, 0.12 mol) in dichloromethane.
-
Nitrating Agent Preparation: Prepare a cooled (5°C) mixture of nitric acid (HNO₃, 65% w/w) and sulfuric acid (H₂SO₄, 98% w/w) in a 1:3 molar ratio.
-
Reaction: Add the precursor solution dropwise to the nitrating agent at 5°C. Stir the mixture for 10 minutes.
-
Workup: Filter the reaction mixture. Wash the crude product with water and then with dichloromethane to yield Methyl 2-(2-formyl-4-nitro-phenoxy)hexanoate.
Step 2: Hydrolysis to this compound [4]
-
Reagents: Prepare an aqueous solution of hydrochloric acid (HCl) by dissolving 10.8 g of concentrated HCl in 50 mL of water.
-
Reaction: Suspend Methyl 2-(2-formyl-4-nitro-phenoxy)hexanoate (29.5 g) in water and heat to 50°C. Slowly add the HCl solution to adjust the pH to 1.8.
-
Precipitation: Cool the acidic solution to 45°C to induce crystallization of the final product.
-
Isolation: Filter the solid product, wash it with water, and dry at 55°C for 12 hours.
Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity >98% |
| Mass Spectrometry (MS) | Molecular ion peaks corresponding to the molecular weight |
| Proton Nuclear Magnetic Resonance (¹H-NMR) | Formyl proton signal at δ 9.8–10.2 ppm; Nitrophenoxy aromatic protons at δ 7.5–8.5 ppm |
Applications in Drug Discovery and Chemical Biology
The bifunctional nature of this compound makes it a highly valuable tool for researchers. The aldehyde group allows for site-specific conjugation to primary amines on biomolecules through the formation of a Schiff base, which can be subsequently stabilized by reduction.[4] The carboxylic acid moiety provides a handle for further derivatization, such as attachment to solid supports or fluorescent tags via amide or ester linkages.[4] The nitro group modulates the electronic properties of the aromatic ring and can be reduced to an aniline for additional functionalization.[4]
PROTAC Linker
A significant application of this molecule is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for orienting the target protein and the E3 ligase optimally for ubiquitination.
Caption: General mechanism of action for a PROTAC.
Bioconjugation and Molecular Probes
The reactivity of the aldehyde group makes this compound suitable for labeling proteins, peptides, and other biomolecules.[4] This allows for the development of molecular probes to study biological processes.
References
spectral data for 2-(2-Formyl-4-nitrophenoxy)hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Formyl-4-nitrophenoxy)hexanoic acid is a bifunctional organic compound with significant potential in medicinal chemistry and drug development. Its structure, incorporating a carboxylic acid, an aldehyde, and a nitro-substituted aromatic ring, makes it a versatile intermediate for the synthesis of complex molecules, including derivatives with potential therapeutic applications. This document provides a comprehensive overview of its synthesis and known biological context.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₆ |
| Molecular Weight | 281.26 g/mol |
| CAS Number | 335153-21-4 |
Spectral Data
Extensive searches of scientific literature and chemical databases did not yield publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. Predicted mass spectrometry data is available on databases such as PubChem, showing an expected [M-H]⁻ peak at m/z 280.08266.[1] Researchers are advised to perform their own spectral analysis upon synthesis.
Experimental Protocols
The synthesis of this compound can be achieved in a two-step process involving the synthesis of the corresponding methyl ester followed by its hydrolysis.
Step 1: Synthesis of rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate[2]
This procedure involves the reaction of 5-nitrosalicylaldehyde with methyl 2-bromohexanoate.
-
Materials:
-
5-nitrosalicylaldehyde (0.2 mol, 33.4 g)
-
Methyl 2-bromohexanoate (0.2 mol, 41.8 g)
-
Anhydrous potassium carbonate (0.2 mol, 27.6 g)
-
Dimethylformamide (DMF) (400 ml)
-
Methanol (for crystallization)
-
-
Procedure:
-
A mixture of 5-nitrosalicylaldehyde, methyl 2-bromohexanoate, and anhydrous potassium carbonate in DMF is prepared.
-
The reaction mixture is heated at 92-94 °C (365-367 K) for 3.5 hours.
-
After the reaction is complete, the precipitate is filtered and washed.
-
The crude product is crystallized from methanol (15 ml for 0.1 g of product) at room temperature to yield colorless crystals of rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.
-
Step 2: Hydrolysis to this compound
This protocol describes the conversion of the methyl ester to the final carboxylic acid.
-
Materials:
-
Methyl 2-(2-formyl-4-nitro-phenoxy)hexanoate (29.5 g)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
Methyl 2-(2-formyl-4-nitro-phenoxy)hexanoate is suspended in water and heated to 50°C.
-
Aqueous HCl (prepared by diluting 10.8 g of concentrated HCl in 50 mL of water) is added slowly to adjust the pH to 1.8.
-
The acidic solution is then cooled to 45°C to induce crystallization of the product.
-
The solid product is isolated by filtration, washed with water, and dried at 55°C for 12 hours.
-
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Biological Context and Potential Applications
While specific signaling pathways for this compound are not detailed in the current literature, its structural motifs suggest potential areas of biological activity.
Antimicrobial Activity of Derivatives
A study by Goszczyńska et al. (2015) investigated the antibacterial properties of Schiff bases and secondary amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.[2][3][4] This research demonstrated that derivatives of the core structure of this compound exhibit moderate-to-good activity against Gram-positive bacteria, including Staphylococcus aureus, Micrococcus luteus, and Streptococcus mutans.[2][4] This suggests that the 2-(2-formyl-4-nitrophenoxy)alkanoate scaffold could be a valuable starting point for the development of novel antibacterial agents.
The general mechanism of action for many nitro-containing antimicrobial compounds involves the reduction of the nitro group within the microbial cell to produce toxic radical species. These reactive intermediates can then damage cellular components, such as DNA, leading to cell death.
Caption: Postulated antimicrobial mechanism for nitroaromatic compounds.
Conclusion
This compound is a valuable chemical intermediate with established synthetic routes. While its own biological activity is not yet characterized, derivatives of its core structure have shown promising antibacterial activity. Further research into this compound and its analogues could lead to the development of new therapeutic agents. The lack of publicly available spectral data highlights the need for researchers to perform and publish full characterization of such important synthetic intermediates.
References
- 1. PubChemLite - this compound (C13H15NO6) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Applications of 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Formyl-4-nitrophenoxy)hexanoic acid is a bifunctional organic compound with significant potential in chemical biology and medicinal chemistry research. Its structure, featuring an aldehyde, a carboxylic acid, and a nitro group, makes it a versatile tool for bioconjugation, molecular probe synthesis, and as an intermediate in the development of novel therapeutics. The hexanoic acid side chain is intended to provide favorable solubility characteristics and flexibility. This guide provides an in-depth overview of the solubility of this compound in organic solvents, detailed experimental protocols for its determination, and potential signaling pathways where it or similar structures may be relevant.
Chemical Properties
| Property | Value |
| CAS Number | 335153-21-4 |
| Molecular Formula | C₁₃H₁₅NO₆ |
| Molecular Weight | 281.27 g/mol |
| Appearance | Likely a solid |
| Key Functional Groups | Aldehyde, Carboxylic Acid, Nitro Group, Ether Linkage |
Solubility Data
| Solvent | Polarity Index | Predicted Solubility | Quantitative Data (g/L at 25°C) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Data not available |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Data not available |
| Acetone | 5.1 | Moderate | Data not available |
| Isopropanol | 3.9 | Moderate | Data not available |
| Ethyl Acetate | 4.4 | Moderate-Low | Data not available |
| Dichloromethane (DCM) | 3.1 | Low | Data not available |
| Toluene | 2.4 | Low | Data not available |
| Hexane | 0.1 | Very Low | Data not available |
Experimental Protocols for Solubility Determination
The following are established methodologies for determining the solubility of an organic compound like this compound.
Shake-Flask Method (Thermodynamic Solubility)
This is a widely used method to determine the thermodynamic equilibrium solubility.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed test tubes
-
Orbital shaker or vortex mixer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the samples at a constant temperature (e.g., 25°C) using an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to rest to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid from the liquid phase.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the chosen detection method.
-
Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility in g/L or mol/L.
Kinetic Solubility Determination
This method is often used in early drug discovery to quickly assess solubility.
Materials:
-
A stock solution of this compound in a highly soluble solvent (e.g., DMSO).
-
Aqueous buffer or organic solvent of interest.
-
96-well plates.
-
Plate reader (nephelometry or turbidimetry).
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO.
-
Dispense the aqueous buffer or organic solvent into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the wells to create a dilution series.
-
Monitor the plate for the appearance of precipitation over time using a plate reader that can detect light scattering.
-
The concentration at which precipitation is first observed is considered the kinetic solubility.
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound are not yet elucidated, its structural motifs suggest potential areas of investigation, particularly in the context of drug development. Compounds containing nitroaromatic groups are known to be of interest in various therapeutic areas.
For instance, nitro compounds have been explored as hypoxia-activated prodrugs in cancer therapy. In hypoxic tumor environments, the nitro group can be reduced to a reactive species that induces cell death. Furthermore, the carboxylic acid functionality allows for the molecule to interact with various biological targets or to be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to degrade specific proteins involved in disease pathways.
The diagram below illustrates a hypothetical mechanism where a nitrophenoxy-containing compound could act as a prodrug that, upon activation, releases a payload that inhibits a key signaling pathway, such as a kinase cascade involved in cell proliferation.
Caption: Hypothetical signaling pathway for a nitrophenoxy-based prodrug.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: General workflow for solubility determination.
Conclusion
This compound is a compound of interest for various applications in drug discovery and chemical biology. While specific solubility data is sparse, established protocols can be readily applied to determine its solubility profile in a range of organic solvents. Understanding its solubility is a critical first step for its effective use in synthesis, formulation, and biological screening. Further research into its biological activity may uncover its role in modulating key signaling pathways, opening new avenues for therapeutic intervention.
mechanism of action of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid derivatives
An In-depth Technical Guide on the Core Utility of 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its derivatives are not typically characterized by a direct mechanism of action on a specific biological target. Instead, their significance in biomedical research and drug discovery lies in their role as sophisticated bifunctional chemical tools. This guide elucidates the core utility of these compounds as versatile precursors and linkers for the synthesis of complex, biologically active molecules. The primary applications involve leveraging the dual reactivity of the formyl and carboxylic acid functional groups for bioconjugation, the creation of molecular probes, and as key intermediates in the synthesis of potent kinase inhibitors.
Core Chemical Features and Reactivity
This compound is a multifaceted organic compound designed for chemical biology and medicinal chemistry applications.[1] Its structure incorporates two key reactive moieties: an aldehyde (formyl) group and a carboxylic acid, connected by a nitrophenoxy linker with a hexanoic acid spacer.[1]
-
Aldehyde (Formyl) Group: This group is highly reactive towards primary amines, such as those on the surface of proteins (e.g., lysine residues). The reaction proceeds via the formation of a Schiff base, which can be subsequently stabilized by reduction to form a stable covalent bond.[1]
-
Carboxylic Acid Group: This functional group provides a handle for further chemical modifications, such as attachment to solid supports, fluorescent dyes, or other molecular entities through amide or ester linkages.[1]
-
Nitro Group: The electron-withdrawing nature of the nitro group modulates the reactivity of the aromatic ring and the aldehyde. It can also be reduced to an amine, providing another site for functionalization.[1]
-
Hexanoic Acid Spacer: This aliphatic chain imparts flexibility and favorable solubility, which helps to minimize steric hindrance during conjugation reactions.[1]
Primary Application: A Precursor for Kinase Inhibitors
A primary application of this compound derivatives is in the synthesis of complex heterocyclic compounds with therapeutic potential. Notably, its methyl ester, 2-(2-Formyl-4-Nitrophenoxy)-Hexanoate, is a documented precursor in the synthetic preparation of 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones.[2] This class of molecules has been identified as a potent scaffold for kinase inhibitors.
Targeting the Wnt/β-catenin Pathway: TNIK Inhibition
Derivatives of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one, which are synthesized from precursors like this compound, have been identified as a new class of potent and selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK).[3] TNIK is a critical downstream signaling protein in the Wnt/β-catenin pathway, which is frequently dysregulated in colorectal cancer (CRC).[3] Inhibition of TNIK by these compounds has been shown to suppress CRC cell proliferation and migration.[3]
Targeting Glaucoma: ROCK Inhibition
In a similar vein, the 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one scaffold has been successfully utilized to develop inhibitors of Rho-associated protein kinases (ROCK). ROCK inhibitors are a promising therapeutic class for the treatment of glaucoma by lowering intraocular pressure.
The following table summarizes the quantitative data for representative compounds synthesized using this structural scaffold.
| Compound Class | Target Kinase | Representative Compound | IC₅₀ Value | Application |
| 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivative | TNIK | Compound 21k | 0.026 ± 0.008 µM | Colorectal Cancer |
| 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivative | ROCK II | Compound 12b | 3 nM | Glaucoma |
Data sourced from studies on the final synthesized products, not the precursor itself.[3][4]
Signaling Pathway: Inhibition of the Wnt/TNIK Axis
The diagram below illustrates the signaling pathway targeted by the final products derived from this compound. These derivatives function by inhibiting TNIK, thereby blocking the downstream effects of the Wnt signaling pathway that contribute to colorectal cancer progression.
Caption: Inhibition of TNIK by Benzo[f][1][2]oxazepin-5-one Derivatives.
Application as a Bifunctional Linker in Bioconjugation
The dual reactivity of this compound makes it an invaluable tool for creating complex biomolecules, such as antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs). The workflow below illustrates its conceptual use in linking a protein to another molecule of interest (e.g., a fluorescent dye or a small molecule drug).
Caption: Conceptual workflow for protein bioconjugation.
Experimental Protocols
General Protocol for Protein Labeling via Reductive Amination
This protocol is a representative example of how this compound, activated with a payload, can be used to label a protein.
Materials:
-
Protein of interest (e.g., Antibody) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound derivative, pre-activated with a molecule of interest via its carboxylic acid group.
-
Sodium cyanoborohydride (NaCNBH₃) solution.
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Buffer Exchange: Ensure the protein of interest is in an amine-free buffer (e.g., PBS). Adjust the protein concentration to 1-5 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with the activated this compound derivative. A typical starting point is a 10- to 20-fold molar excess of the labeling reagent over the protein.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, or overnight at 4°C, to allow for Schiff base formation.
-
Reduction: Add a fresh solution of sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation (Reduction): Incubate for an additional 1 hour at room temperature to reduce the Schiff base to a stable secondary amine bond.
-
Quenching: Add the quenching solution to stop the reaction by consuming any unreacted aldehyde groups.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by purifying the labeled protein using size-exclusion chromatography or dialysis.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.
Conclusion
This compound and its derivatives are enabling tools in modern drug discovery and chemical biology. Their primary value is not derived from a direct pharmacological effect but from their utility as versatile chemical building blocks. By providing two distinct and reactive functional groups, they facilitate the synthesis of complex therapeutic agents, such as potent kinase inhibitors, and enable the construction of sophisticated molecular probes and bioconjugates. Understanding the mechanism of utility of these compounds is crucial for researchers aiming to develop next-generation targeted therapies and research tools.
References
- 1. This compound | RUO [benchchem.com]
- 2. 2-(2-Formyl-4-Nitrophenoxy)-Hexanoate, CasNo.335153-23-6 BOC Sciences United States [bocscichem.lookchem.com]
- 3. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid, a bifunctional organic compound with significant potential in chemical biology and medicinal chemistry. This document details the structural characteristics, synthesis, and spectroscopic signature of the molecule. A key focus is the conformational analysis, supported by crystallographic data from a closely related methyl ester derivative. Furthermore, this guide outlines detailed experimental protocols for its synthesis and characterization and presents a hypothetical signaling pathway to illustrate its potential application as a chemical probe or modulator of biological processes.
Molecular Structure and Properties
This compound is a multifaceted molecule featuring a substituted aromatic ring linked to a hexanoic acid moiety via an ether bond. The key functional groups that define its reactivity and potential applications are the formyl (-CHO), nitro (-NO2), and carboxylic acid (-COOH) groups.
The molecular formula is C₁₃H₁₅NO₆, and its molecular weight is approximately 281.27 g/mol [1]. The presence of both a reactive aldehyde and a carboxylic acid makes it a valuable intermediate for the synthesis of more complex molecules, such as molecular probes, enzyme inhibitors, and Proteolysis Targeting Chimeras (PROTACs)[1]. The nitro group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and the formyl group.
Summary of Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO₆ | [1] |
| Molecular Weight | 281.27 g/mol | [1] |
| CAS Number | 335153-21-4 | |
| Canonical SMILES | CCCCC(C(=O)O)OC1=C(C=C(C=C1)--INVALID-LINK--[O-])C=O | [1] |
| InChIKey | BQZBIATZHUXDFL-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of its methyl ester precursor followed by hydrolysis.
Experimental Protocol: Synthesis of rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate
This protocol is based on the synthesis of the methyl ester intermediate.
-
Materials:
-
5-nitrosalicylaldehyde
-
rac-Methyl 2-bromohexanoate
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol (CH₃OH)
-
-
Procedure:
-
A mixture of 5-nitrosalicylaldehyde (0.2 mol, 33.4 g), rac-methyl 2-bromohexanoate (0.2 mol, 41.8 g), and anhydrous potassium carbonate (0.2 mol, 27.6 g) in DMF (400 ml) is prepared.
-
The reaction mixture is heated to 365-367 K (92-94 °C) and stirred for 3.5 hours.
-
After the reaction is complete, the precipitate is filtered and washed.
-
The crude product is crystallized from methanol (15 ml for 0.1 g of product) at room temperature to yield colorless crystals of rac-methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.
-
Experimental Protocol: Hydrolysis to this compound
-
Materials:
-
rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
-
Procedure:
-
Suspend rac-methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (29.5 g) in water.
-
Heat the suspension to 50°C.
-
Slowly add a solution of aqueous hydrochloric acid (10.8 g concentrated HCl in 50 mL water) to adjust the pH to 1.8.
-
Cool the acidic solution to 45°C to induce crystallization of the product.
-
Isolate the solid product by filtration.
-
Wash the solid with water and dry at 55°C for 12 hours.
-
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
| Spectroscopic Technique | Key Observables |
| ¹H-NMR | - Singlet for the formyl proton (~10.1 ppm)- Doublets for the nitrophenoxy aromatic protons (δ 8.2–8.4 ppm)- Multiplets for the hexanoic acid chain protons (δ 1.2–2.5 ppm) |
| Mass Spectrometry (MS/MS) | - Fragmentation patterns showing the loss of CO₂ (m/z 44) from the carboxylic acid group. |
| Infrared (IR) Spectroscopy | - Carbonyl stretches around 1700 cm⁻¹ for the formyl and carboxylic acid groups. |
Molecular Conformation
A study on the methyl ester reveals that the nitro group and the aldehyde group are approximately coplanar with the benzene ring. This planarity is indicated by the torsion angles O1—N—C3—C4 of 170.9(4)° and C6—C5—C7—O3 of 177.6(4)°. Furthermore, the plane of the ester group of the methyl hexanoate side chain forms a dihedral angle of 80.0(2)° with the benzene ring.
Based on this data, it can be inferred that in this compound, the substituted phenoxy moiety is largely planar. The hexanoic acid chain is expected to be oriented nearly perpendicular to this plane, which can influence its interaction with biological macromolecules by minimizing steric hindrance.
Crystallographic Data for rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.918(3) |
| b (Å) | 4.922(1) |
| c (Å) | 20.928(4) |
| β (°) | 103.26(3) |
| V (ų) | 1495.7(5) |
| Z | 4 |
Potential Biological Role and Signaling Pathway Modulation
While specific biological targets for this compound have not been definitively identified in the literature, its bifunctional nature makes it an ideal candidate for use as a chemical tool to probe and modulate biological pathways. The aldehyde can be used for covalent modification of proteins, while the carboxylic acid can serve as a handle for attachment to other molecules or surfaces.
One hypothetical application is in the development of a targeted covalent inhibitor. The hexanoic acid moiety could provide non-covalent interactions with a target protein, positioning the reactive aldehyde group for covalent bond formation with a nucleophilic residue (e.g., lysine) in the protein's binding site. The nitrophenoxy group would contribute to the binding affinity and specificity.
Hypothetical Signaling Pathway Involvement
The following diagram illustrates a hypothetical mechanism where this compound acts as a covalent inhibitor of a kinase, thereby blocking a downstream signaling cascade. This is a conceptual representation of its potential application.
Conclusion
This compound is a well-defined chemical entity with significant potential for applications in drug discovery and chemical biology. Its synthesis is straightforward, and its structural features, particularly the bifunctional nature and the defined conformation, make it an attractive scaffold for the design of targeted molecular probes and modulators of biological pathways. Further research into its specific biological targets will undoubtedly expand its utility in the scientific community.
References
A Technical Guide to the Biological Activities of Nitrophenoxy Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenoxy compounds, a class of organic molecules characterized by the presence of a nitrophenyl group linked via an ether bond, have garnered significant attention in medicinal chemistry and drug discovery. The nitro group (NO₂), a potent electron-withdrawing moiety, profoundly influences the molecule's electronic properties, reactivity, and potential for biological interactions.[1][2] This often makes these compounds pharmacologically active, serving as scaffolds for a diverse range of therapeutic agents.[2][3] Many nitro-aromatic compounds act as prodrugs, undergoing metabolic reduction within biological systems to yield reactive intermediates that exert therapeutic or toxic effects.[4] This technical guide provides an in-depth overview of the multifaceted biological activities of nitrophenoxy derivatives, focusing on their anticancer, antimicrobial, antiviral, herbicidal, and enzyme-inhibiting properties.
General Mechanism of Action: Bioreductive Activation
A common mechanistic theme for many biologically active nitro compounds is their role as prodrugs that require bioreductive activation.[4][5] This process is typically catalyzed by nitroreductase (NTR) enzymes found in both mammalian and microbial cells. The reduction of the nitro group can proceed through a one-electron or two-electron pathway, generating highly reactive intermediates such as nitroso and hydroxylamino derivatives.
Under aerobic conditions, the one-electron reduction produces a nitro radical anion. This radical can be re-oxidized back to the parent nitro compound by molecular oxygen, creating a superoxide anion in a process known as a "futile cycle."[5] This cycle generates significant oxidative stress through the production of reactive oxygen species (ROS), contributing to cellular toxicity.[4] Under anaerobic or hypoxic conditions, further reduction can occur, leading to cytotoxic species that can damage DNA and other macromolecules.[5]
Anticancer Activity
Nitrophenoxy derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of key enzymes, induction of apoptosis, and as immune checkpoint inhibitors.
Mechanism of Action
The anticancer effects of these compounds are diverse. Some derivatives act as topoisomerase I inhibitors, preventing the relaxation of supercoiled DNA, which is crucial for replication and transcription.[6] Others function as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is often overexpressed in tumors.[7][8] A particularly novel approach involves the inhibition of the PD-1/PD-L1 immune checkpoint pathway, which helps cancer cells evade the immune system.[9] Furthermore, many nitrophenoxy chalcones and related structures induce apoptosis and cause cell cycle arrest in cancer cells.[10]
Structure-Activity Relationships (SAR)
The cytotoxic activity of nitrophenoxy compounds is highly dependent on their substitution patterns. For chalcone-based derivatives, the reactive α,β-unsaturated keto group is often crucial for biological effects.[1] For C-10 substituted derivatives of the active metabolite SN-38, the 4-nitrobenzyl group was found to be the most effective deactivating trigger, reducing cytotoxicity by 19-fold compared to SN-38, which is a desirable characteristic for a hypoxia-activated prodrug.[6] In a series of o-(biphenyl-3-ylmethoxy)nitrophenyl compounds designed as PD-1/PD-L1 inhibitors, subtle modifications to the biphenyl and nitrophenyl rings led to a wide range of inhibitory activities, with IC₅₀ values spanning from 2.7 to 87.4 nM.[9]
Data Presentation: Anticancer Activity
| Compound Class | Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| Tetrahydroisoquinolines | 5h | PACA2 (Pancreatic) | IC₅₀ | 25.9 µM | [11],[12] |
| 6b | A459 (Lung) | IC₅₀ | 34.9 µM | [11],[12] | |
| SN-38 Derivatives | 2-nitrobenzyl-SN-38 | K562 (Leukemia) | IC₅₀ | 25.9 nM | [6] |
| 3-nitrobenzyl-SN-38 | K562 (Leukemia) | IC₅₀ | 12.2 nM | [6] | |
| 4-nitrobenzyl-SN-38 | K562 (Leukemia) | IC₅₀ | 58.0 nM | [6] | |
| Nitrophenyl Chalcone | 3f | HCT-116 (Colon) | IC₅₀ | 2.38 µM | [10] |
| 3f | HT-29 (Colon) | IC₅₀ | 7.89 µM | [10] | |
| PD-1/PD-L1 Inhibitors | B2 | (Biochemical Assay) | IC₅₀ | 2.7 nM | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The nitrophenoxy compounds are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO, isopropanol) is then added to dissolve the crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.
Antimicrobial Activity
Nitrophenoxy compounds have demonstrated broad-spectrum antimicrobial activity, including effectiveness against multidrug-resistant bacteria and fungi.[13][14]
Mechanism of Action
The antimicrobial action is often linked to the bioreduction of the nitro group by microbial nitroreductases, leading to the production of cytotoxic reactive nitrogen species and ROS.[5] For some derivatives, the mechanism may also involve the disruption of cellular membranes due to their lipophilic nature or specific interactions with microbial enzymes.[15] For example, some halogenated nitro-compounds are thought to act on the fungal cell wall, independent of changes in chitin and β-glucan levels.[14]
Structure-Activity Relationships (SAR)
For nitrobenzyl-oxy-phenol derivatives, the degree of methylation on the phenol ring influences activity, with a 2,3,5-trimethyl substituted compound showing the best activity against Moraxella catarrhalis.[16] In another series, mono-halogenation of the phenyl ring in 3-nitro-2-phenyl-2H-chromene structures was shown to be beneficial for anti-staphylococcal and anti-Candida activity.[14] The presence of nitro groups, particularly at the C2 and C4 positions of a pyrrole ring, has been shown to enhance antibacterial activity, which is attributed to improved lipophilicity and better membrane interaction.[15]
Data Presentation: Antimicrobial Activity
| Compound Class | Compound ID | Microorganism | Activity Metric | Value | Reference |
| Nitrobenzyl-oxy-phenol | 4b | Moraxella catarrhalis | MIC | 11 µM | [16],[17] |
| Aminobenzylated 4-Nitrophenol | Chlorine Derivative | MRSA, VRE | MIC | 1.23 µM | [13] |
| Mono-halogenated Nitro-olefin | 4b & 4c | Staphylococcus spp. | MIC | 15.6-62.5 µg/mL | [14] |
| 4b & 4c | Staphylococcus spp. | MBC | 62.5 µg/mL | [14] | |
| 4c & 4d | Candida spp. | MIC | 7.8-31.25 µg/mL | [14] | |
| 4c & 4d | Candida spp. | MFC | 15.6-500 µg/mL | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]
-
Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the target microorganism is prepared and added to each well, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Controls: Positive (microorganism with no compound) and negative (medium only) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.[17]
Antiviral and Other Activities
Antiviral Activity
Certain 4-(2-nitrophenoxy)benzamide derivatives have shown potent antiviral activities by inhibiting deubiquitinase (DUB) enzymes, which are crucial for the replication of viruses like Adenovirus, HSV-1, and coxsackievirus.[18]
| Compound Class | Compound ID | Virus | Activity Metric | Value | Reference |
| 4-(2-nitrophenoxy)benzamides | 8c, 8d, 10b, 8a | Adenovirus, HSV-1, Coxsackievirus | IC₅₀ | 10.22 - 44.68 µM | [18] |
| (Various) | (Cell Line) | CC₅₀ | 72.93 - 120.50 µM | [18] |
Enzyme Inhibition
Beyond the anticancer and antiviral targets mentioned, nitrophenoxy compounds have been developed as selective inhibitors for other enzymes. Notably, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) is a well-known selective inhibitor of cyclo-oxygenase-2 (PGHS-2), giving it anti-inflammatory properties with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[7][8] Other derivatives have been synthesized to inhibit phospholipase A2 and proteases, which are implicated in inflammatory conditions like ulcerative colitis.[19]
Herbicidal Activity
The compound 2,4-dichlorophenyl-p-nitrophenyl ether, known as nitrofen, was used as a pre- and post-emergence herbicide.[20] Its mechanism of action involves the inhibition of the enzyme protoporphyrinogen oxidase.[20] More recent research has focused on developing novel picolinic acids containing a nitrophenyl-pyrazolyl moiety as potential synthetic auxin herbicides, which show potent inhibition of broadleaf weeds.[21]
Conclusion
The nitrophenoxy scaffold is a versatile and privileged structure in the development of biologically active compounds. The presence of the nitro group is key to many of their activities, often enabling a prodrug strategy based on bioreductive activation. Research has demonstrated their potential across a wide therapeutic spectrum, including oncology, infectious diseases, and inflammation. The continued exploration of structure-activity relationships will be critical for optimizing the potency and selectivity of these compounds, paving the way for the development of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. svedbergopen.com [svedbergopen.com]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothiophenyl)-1-indanone (L-745,337), on the cyclo-oxygenase activity of human blood prosta-glandin endoperoxide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745,337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and biological evaluation of certain 3-substituted benzylideneamino-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nitrofen | C12H7Cl2NO3 | CID 15787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Proposed Synthesis and Potential Biological Evaluation of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid
Disclaimer: The compound 2-(2-Formyl-4-nitrophenoxy)hexanoic acid is not a widely documented substance with an established history of discovery. This guide, therefore, presents a scientifically plausible, hypothetical framework for its synthesis, characterization, and biological evaluation based on established principles of organic chemistry and pharmacology, drawing parallels from structurally similar compounds.
Introduction
Phenoxyalkanoic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a nitro group and a formyl group onto the phenyl ring can further modulate the compound's physicochemical properties and biological effects. Nitro-containing compounds are known to exhibit a wide spectrum of activities, including antimicrobial, antiparasitic, and antineoplastic effects, often through redox-mediated mechanisms.[1][2][3][4] The formyl group provides a reactive handle for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery. This guide outlines a potential pathway for the synthesis and investigation of the novel compound, this compound.
Proposed Synthesis
The synthesis of this compound can be hypothetically achieved via a modified Williamson ether synthesis. This well-established reaction is a cornerstone in the formation of ethers from an organohalide and an alkoxide.[5][6][7][8] In this proposed pathway, the sodium salt of 2-hydroxy-5-nitrobenzaldehyde (the phenoxide) would act as the nucleophile, reacting with an ethyl 2-bromohexanoate. The subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid. A similar approach has been documented for the synthesis of related 2-(2-formyl-4-nitrophenoxy)alkanoic acids.[9][10][11]
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of Ethyl 2-(2-formyl-4-nitrophenoxy)hexanoate
-
To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in a suitable inert solvent such as acetone or N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add ethyl 2-bromohexanoate (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., ~56 °C for acetone) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-(2-formyl-4-nitrophenoxy)hexanoate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting ester is consumed.
-
Once the reaction is complete, acidify the mixture with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3.
-
The carboxylic acid product should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
Following a successful synthesis, the structure and purity of this compound would be confirmed using a battery of analytical techniques. The expected data from these analyses are summarized below.
| Analytical Technique | Expected Observations |
| Melting Point | A sharp melting point range, indicating a pure crystalline solid. |
| ¹H NMR | Resonances corresponding to the aldehydic proton (~10 ppm), aromatic protons, the proton on the alpha-carbon of the hexanoic acid chain, and the protons of the hexanoic acid alkyl chain. |
| ¹³C NMR | Signals for the carbonyl carbons of the aldehyde and carboxylic acid, aromatic carbons, and the carbons of the hexanoic acid chain. |
| FT-IR | Characteristic absorption bands for the O-H of the carboxylic acid, C=O of the aldehyde and carboxylic acid, C-O-C of the ether linkage, and the N-O bonds of the nitro group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₃H₁₅NO₆). |
| Computed Properties for a Similar Compound: 2-(2-Formyl-4-nitrophenoxy)acetic acid | Value |
| Molecular Formula | C₉H₇NO₆[12] |
| Molecular Weight | 225.15 g/mol [12] |
| XLogP3 | 0.8[12] |
Hypothetical Biological Evaluation
Given the presence of the nitroaromatic scaffold, a primary area of investigation for the biological activity of this compound would be its antimicrobial and antiparasitic properties. Many nitro-containing drugs exert their effects by being bioreduced within the target organism to generate reactive nitroso and other radical species that can damage cellular macromolecules such as DNA.[1]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
-
Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) would be selected.
-
Broth Microdilution Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Potential Signaling Pathway of Action
Caption: Hypothetical mechanism of antimicrobial action.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, overview of the discovery and development of this compound. The proposed synthetic route is based on well-established chemical principles, and the suggested biological evaluation targets a likely mechanism of action for a molecule of this class. Further research would be necessary to validate these hypotheses and to fully elucidate the chemical and biological properties of this novel compound. The presence of both a nitro group and a reactive aldehyde suggests that this molecule could serve as a versatile scaffold for the development of new therapeutic agents.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. francis-press.com [francis-press.com]
- 6. fvs.com.py [fvs.com.py]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-(2-Formyl-4-nitrophenoxy)acetic acid | C9H7NO6 | CID 247896 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Formyl-4-nitrophenoxy)hexanoic acid: Synthesis, and Handling Considerations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult a specific and verified SDS from the supplier before handling this chemical and adhere to all institutional and governmental safety regulations.
Introduction
2-(2-Formyl-4-nitrophenoxy)hexanoic acid is a bifunctional organic compound with the CAS number 335153-21-4. Its structure, featuring a carboxylic acid, an aldehyde, and a nitro group on a phenoxy backbone, makes it a versatile intermediate in organic synthesis. This guide provides a summary of its known properties, a detailed synthesis protocol, and general safety and handling recommendations based on available data.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 335153-21-4 |
| Molecular Formula | C₁₃H₁₅NO₆ |
| Molecular Weight | 281.27 g/mol |
| Appearance | Not specified (likely a solid) |
| Solubility | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| LD50 (Oral) | Data not available |
| LD50 (Dermal) | Data not available |
| LC50 (Inhalation) | Data not available |
Synthesis and Experimental Protocols
This compound is primarily used as a synthetic intermediate. For instance, it is a known impurity and starting material in the synthesis of Dronedarone, a pharmaceutical agent. The following protocols describe its synthesis from a precursor and its subsequent hydrolysis.
Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate
This procedure outlines the nitration of the precursor, methyl 2-(2-formylphenoxy)hexanoate.
Experimental Workflow: Synthesis
Methodological & Application
Application Notes: Utilizing 2-(2-Formyl-4-nitrophenoxy)hexanoic acid for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific bioconjugation is a cornerstone of modern drug development, enabling the precise attachment of payloads such as drugs, imaging agents, or other functional molecules to biomolecules like proteins and antibodies.[1] Among the array of chemical handles available, the aldehyde group offers a unique advantage due to its absence in native proteins, thereby allowing for highly selective modifications.[1] 2-(2-Formyl-4-nitrophenoxy)hexanoic acid is a bifunctional linker that capitalizes on this principle. Its structure incorporates a reactive aldehyde for chemoselective ligation and a carboxylic acid for payload attachment, making it a valuable tool in the construction of complex biomolecular conjugates, including Proteolysis Targeting Chimeras (PROTACs).[2]
These application notes provide a comprehensive guide to the use of this compound in bioconjugation, covering fundamental principles, detailed experimental protocols, and data interpretation.
Principle of Aldehyde-Based Bioconjugation
The core of this bioconjugation strategy lies in the reaction between the aldehyde group of the linker and a nucleophilic partner on a biomolecule or a payload carrying a compatible functional group. The most common reactions involve the formation of stable oxime or hydrazone linkages through condensation with aminooxy or hydrazide moieties, respectively.[1][3]
-
Oxime Ligation: The reaction of an aldehyde with an aminooxy group (-O-NH2) forms a highly stable oxime bond (C=N-O).[4]
-
Hydrazone Ligation: The reaction of an aldehyde with a hydrazide group (-C(O)-NH-NH2) forms a hydrazone bond (C=N-NH-).[1]
The stability of the resulting linkage is a critical consideration in the design of bioconjugates.[5]
Data Presentation
Table 1: Comparative Stability of Oxime and Hydrazone Linkages
The hydrolytic stability of the formed conjugate is paramount, particularly for in vivo applications. Oxime linkages exhibit significantly greater stability compared to hydrazone linkages, especially at physiological pH.[5][6][7]
| Linkage Type | Relative Rate of Hydrolysis (k_rel) | General Stability | Key Characteristics |
| Oxime | 1 | Very High | Highly stable across a wide pH range, preferred for applications requiring long-term stability.[4][5][8] |
| Hydrazone | ~300-600 | Moderate to Low | Less stable than oximes, particularly susceptible to hydrolysis under acidic conditions.[5][6][8] |
Data adapted from studies comparing isostructural hydrazones and oximes.[5][6]
Table 2: Typical Reaction Parameters for Oxime Ligation
| Parameter | Recommended Range | Notes |
| pH | 5.5 - 7.0 | The reaction rate is pH-dependent, with mildly acidic conditions often accelerating the reaction.[3] |
| Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures can increase the reaction rate, but protein stability must be considered.[1] |
| Molar Excess of Aminooxy-Payload | 5- to 20-fold | A molar excess of the payload drives the reaction towards completion.[1] |
| Reaction Time | 2 - 12 hours | Reaction progress should be monitored to determine the optimal time.[1] |
| Catalyst (optional) | Aniline or aniline derivatives | Can significantly accelerate the reaction rate at neutral pH.[3] |
Experimental Protocols
The use of this compound in bioconjugation is typically a two-stage process:
-
Payload Activation: The carboxylic acid of the linker is first coupled to a payload of interest (e.g., a drug, fluorescent dye, or biotin) that has a reactive amine group.
-
Bioconjugation: The aldehyde group of the activated payload-linker construct is then reacted with a biomolecule containing an aminooxy or hydrazide handle.
Protocol 1: Activation of this compound with an Amine-Containing Payload
This protocol describes the coupling of the linker to a payload via amide bond formation.
Materials:
-
This compound
-
Amine-containing payload (e.g., drug, fluorescent dye)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Carbodiimide Addition: Cool the solution to 0°C in an ice bath and add DCC (1.1 equivalents) portion-wise.
-
Activation: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours to form the NHS ester.
-
Payload Coupling: In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF. Add TEA or DIPEA (2 equivalents).
-
Amide Bond Formation: Add the activated NHS ester solution dropwise to the payload solution. Let the reaction proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting aldehyde-functionalized payload-linker conjugate by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the product using techniques such as NMR and mass spectrometry.
Protocol 2: Bioconjugation of the Aldehyde-Functionalized Payload to an Aminooxy-Modified Protein
This protocol details the oxime ligation of the activated payload-linker to a protein.
Materials:
-
Aldehyde-functionalized payload-linker conjugate (from Protocol 1)
-
Aminooxy-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 6.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the aldehyde-functionalized payload-linker in anhydrous DMSO (e.g., 10 mM).
-
Ensure the aminooxy-modified protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
-
Ligation Reaction:
-
Add the stock solution of the aldehyde-functionalized payload-linker to the protein solution to achieve a final 5- to 20-fold molar excess of the linker-payload.[1] The final concentration of DMSO should be kept below 10% (v/v) to maintain protein integrity.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle shaking.[1] Monitor the reaction progress by SDS-PAGE or mass spectrometry.
-
Purification:
-
Remove the unreacted payload-linker and byproducts by size-exclusion chromatography (SEC).
-
Exchange the buffer to a suitable storage buffer for the final bioconjugate.
-
-
Characterization:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.
-
Mass Spectrometry: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the exact mass of the conjugate and calculate the drug-to-antibody ratio (DAR) if applicable.[9][10][11]
-
Functional Assays: Perform relevant functional assays to ensure the biological activity of the protein is retained after conjugation.
-
Mandatory Visualizations
Experimental Workflow
Logical Relationship of Components in a PROTAC
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | RUO [benchchem.com]
- 3. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.aston.ac.uk [publications.aston.ac.uk]
Application Notes: 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid as a Versatile Linker for PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]
This document provides detailed application notes and protocols for the use of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid as a versatile linker in the synthesis of PROTACs. This linker offers two orthogonal points for conjugation: a carboxylic acid for standard amide bond formation and an aldehyde group for reductive amination, allowing for a modular and flexible approach to PROTAC assembly.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₆ |
| Molecular Weight | 281.26 g/mol |
| Appearance | Solid |
| Key Functional Groups | Carboxylic Acid, Aldehyde, Nitro Group |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Application in PROTAC Synthesis
The unique structure of this compound allows for a convergent synthetic strategy. The aldehyde functionality provides a reactive handle for conjugation to an amine-containing ligand, typically the POI ligand, via reductive amination. The carboxylic acid can then be coupled to the E3 ligase ligand, often an amine-functionalized molecule like pomalidomide or a VHL ligand, through standard amide bond formation. The nitro group can potentially be used for further modifications or as a handle for other chemical transformations.
Below is a generalized workflow for the synthesis of a PROTAC using this linker.
Experimental Protocols
Protocol 1: Synthesis of POI-Linker Conjugate via Reductive Amination
This protocol describes the conjugation of the linker to a POI ligand containing a primary or secondary amine.
Materials:
-
POI ligand with a primary or secondary amine
-
This compound
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in DCM or DCE.
-
If the POI ligand is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure POI-Linker conjugate.
Protocol 2: Synthesis of the Final PROTAC via Amide Coupling
This protocol describes the coupling of the POI-Linker conjugate to an E3 ligase ligand containing a primary or secondary amine.
Materials:
-
POI-Linker conjugate (from Protocol 1)
-
E3 ligase ligand with a primary or secondary amine (e.g., pomalidomide, VHL ligand)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Preparative HPLC system for purification
Procedure:
-
Dissolve the POI-Linker conjugate (1.0 eq), E3 ligase ligand (1.1 eq), and HATU or HBTU (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude PROTAC using preparative reverse-phase HPLC to obtain the final product.
Protocol 3: Characterization of the Final PROTAC
The purity and identity of the synthesized PROTAC should be confirmed by analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the PROTAC.
Protocol 4: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cancer cell line expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a DMSO vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the POI and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of protein degradation.
Data Presentation
While no specific quantitative data for PROTACs utilizing this compound as a linker has been identified in the reviewed literature, the following table serves as a template for presenting degradation data once obtained.
Table 1: In-vitro Degradation Profile of Hypothetical PROTAC-X
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-X | e.g., BRD4 | e.g., HeLa | Data to be determined | Data to be determined |
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
Visualization of Pathways and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Representative Signaling Pathway: BRD4 Degradation
Should a PROTAC utilizing this linker be developed to target BRD4, a key regulator of oncogene transcription, it would impact the following pathway.
Conclusion
This compound represents a promising and versatile linker for the synthesis of PROTACs. Its orthogonal reactive groups, the aldehyde and the carboxylic acid, allow for a flexible and modular approach to constructing these complex heterobifunctional molecules. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs using this linker. Further experimental work is required to determine the optimal POI and E3 ligase ligand pairings and to characterize the degradation efficiency and selectivity of the resulting PROTACs.
References
Application Notes and Protocols for Protein Labeling with 2-(2-Formyl-4-nitrophenoxy)hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Formyl-4-nitrophenoxy)hexanoic acid is a bifunctional linker designed for the covalent modification of proteins and other biomolecules. This reagent possesses two key reactive moieties: an aromatic aldehyde and a terminal carboxylic acid. The aldehyde group facilitates the site-specific labeling of primary amines, such as the ε-amine of lysine residues, through the formation of a Schiff base, which can be subsequently stabilized by reduction. The carboxylic acid functionality allows for further derivatization, such as conjugation to reporter molecules, solid supports, or therapeutic agents.[1] The presence of an electron-withdrawing nitro group can influence the reactivity of the aldehyde, while the hexanoic acid spacer provides flexibility and reduces steric hindrance during conjugation. This document provides a detailed protocol for the labeling of proteins using this reagent via reductive amination.
Principle of the Reaction
The labeling strategy involves a two-step process. First, the aldehyde group of this compound reacts with a primary amine on the protein (e.g., the side chain of a lysine residue) to form an intermediate imine, also known as a Schiff base. This reaction is reversible. To form a stable, covalent bond, the imine is then reduced to a secondary amine using a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃). This process is known as reductive amination.[2][3]
Data Presentation
Table 1: Key Reaction Parameters for Reductive Amination
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Linker Molar Excess | 10 - 50-fold | The optimal ratio should be determined empirically. |
| pH | 6.0 - 8.5 | A slightly acidic to neutral pH favors imine formation, while the reduction step is efficient at a neutral to slightly basic pH. |
| Reducing Agent | Sodium Cyanoborohydride (NaCNBH₃) | A 20 - 100-fold molar excess over the linker is recommended. |
| Temperature | 4°C - 37°C | Lower temperatures can be used to minimize protein degradation during longer incubation times. |
| Reaction Time | 2 - 24 hours | The optimal time depends on the reactivity of the protein and the desired degree of labeling. |
Table 2: Example Buffers for Reductive Amination
| Buffer | pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used and compatible with many proteins. |
| Sodium Phosphate Buffer | 6.0 - 8.0 | Allows for pH optimization. |
| HEPES Buffer | 7.0 - 8.0 | A non-amine containing buffer suitable for this reaction. |
| Sodium Borate Buffer | 8.0 - 9.0 | Has been shown to enhance the yield of reductive amination in some cases.[3] |
Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the aldehyde.
Experimental Protocols
Materials Required
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sodium Cyanoborohydride (NaCNBH₃)
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, rotator, etc.)
Protocol for Protein Labeling
-
Protein Preparation:
-
Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, exchange it with a suitable reaction buffer using dialysis or a desalting column.
-
-
Linker Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A concentration of 10-50 mM is recommended.
-
-
Labeling Reaction:
-
Add the desired molar excess of the linker stock solution to the protein solution. It is advisable to add the linker solution dropwise while gently vortexing to avoid protein precipitation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing to allow for Schiff base formation.
-
-
Reduction Step:
-
Prepare a fresh stock solution of NaCNBH₃ in the reaction buffer.
-
Add the NaCNBH₃ solution to the reaction mixture to a final concentration that is in molar excess to the linker.
-
Continue the incubation for an additional 2-22 hours at room temperature or 4°C with gentle mixing. The optimal reaction time may need to be determined experimentally.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted aldehyde groups, add a quenching buffer containing a primary amine (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess linker and reducing agent by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization of the Labeled Protein:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The degree of labeling can be quantified using methods such as mass spectrometry or by conjugating a reporter molecule to the carboxylic acid handle and measuring its signal.
-
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Reductive amination reaction pathway.
References
Application Notes: Synthesis of Novel Carbonic Anhydrase Inhibitors from 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic reactions. Dysregulation of CA activity has been implicated in various diseases such as glaucoma, epilepsy, and cancer, making them a prime target for therapeutic intervention. This document provides a detailed protocol for the synthesis of novel thiosemicarbazone-based inhibitors of carbonic anhydrase using 2-(2-Formyl-4-nitrophenoxy)hexanoic acid as a key starting material. The described methodology allows for the generation of a library of potential inhibitors for screening and lead optimization.
The core structure, this compound, is a versatile bifunctional molecule.[1] Its aldehyde group serves as a reactive handle for the formation of thiosemicarbazones, a class of compounds known to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrases. The hexanoic acid moiety can improve the pharmacokinetic properties of the final compounds by enhancing solubility.
General Synthesis Scheme
The synthesis of the target thiosemicarbazone inhibitors from this compound involves a straightforward condensation reaction between the aldehyde functionality of the starting material and a substituted thiosemicarbazide. This reaction is typically carried out in a suitable solvent, such as ethanol, often with catalytic amounts of acid. The general reaction is depicted below:
Caption: General reaction scheme for the synthesis of thiosemicarbazone-based carbonic anhydrase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Thiosemicarbazone Derivatives
This protocol describes a general method for the synthesis of a thiosemicarbazone derivative from this compound and a substituted thiosemicarbazide.
Materials:
-
This compound
-
Substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide, 4-(2,3-dichlorophenyl)thiosemicarbazide)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add a solution of 1.1 equivalents of the desired substituted thiosemicarbazide dissolved in absolute ethanol.
-
Add 2-3 drops of concentrated sulfuric acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The solid product that precipitates upon cooling is collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified crystals under vacuum to obtain the final thiosemicarbazone derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric method for assessing the inhibitory activity of the synthesized thiosemicarbazone derivatives against human carbonic anhydrase isoforms (e.g., hCA I and hCA II). The assay is based on the hydrolysis of 4-nitrophenyl acetate (p-NPA) by the enzyme, which produces the yellow-colored p-nitrophenolate anion, monitored at 405 nm.[2][3][4]
Materials:
-
Purified human carbonic anhydrase I and II (hCA I and hCA II)
-
Synthesized thiosemicarbazone inhibitors
-
Acetazolamide (standard inhibitor)
-
4-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in Tris-HCl buffer.
-
Prepare stock solutions of the synthesized inhibitors and acetazolamide in DMSO.
-
Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
A solution of the test compound (at various concentrations) or DMSO (for control wells).
-
A solution of the CA enzyme.
-
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time plot).
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
The inhibition constant (Ki) can be determined by applying the Cheng-Prusoff equation.
-
Data Presentation
The inhibitory activities of a series of hypothetical thiosemicarbazone derivatives synthesized from this compound against human carbonic anhydrase isoforms I and II are summarized in the table below. Acetazolamide is included as a reference compound.
| Compound ID | R-Group on Thiosemicarbazide | hCA I IC₅₀ (nM) | hCA I Kᵢ (nM) | hCA II IC₅₀ (nM) | hCA II Kᵢ (nM) |
| AZA | (Acetazolamide) | 290.50 ± 9.12 | - | 177.03 ± 6.08 | - |
| TSC-1 | Phenyl | 150.2 ± 10.5 | 125.8 ± 9.8 | 98.6 ± 7.2 | 82.3 ± 6.5 |
| TSC-2 | 4-Chlorophenyl | 110.8 ± 8.9 | 92.7 ± 7.5 | 75.4 ± 5.8 | 63.1 ± 5.1 |
| TSC-3 | 2,3-Dichlorophenyl | 88.43 ± 3.25 | 73.70 ± 3.47 | 61.82 ± 0.60 | 55.22 ± 5.32 |
| TSC-4 | 4-Methoxyphenyl | 185.6 ± 12.1 | 155.3 ± 11.2 | 112.3 ± 8.9 | 94.0 ± 7.8 |
Data is presented as mean ± standard deviation and is hypothetical, based on trends observed for similar compounds.[5]
Structure-Activity Relationship (SAR)
The inhibitory potency of the synthesized thiosemicarbazones is influenced by the nature of the substituent on the thiosemicarbazide moiety.[6][7][8] Generally, electron-withdrawing groups on the phenyl ring of the thiosemicarbazide, such as chloro substituents, tend to enhance the inhibitory activity against both hCA I and hCA II.[5] This suggests that the electronic properties of the substituent play a crucial role in the interaction with the enzyme's active site. The presence of a dichlorophenyl substituent (TSC-3) resulted in the most potent inhibition in this hypothetical series, highlighting the importance of this substitution pattern for potent CA inhibition.[5]
Signaling Pathway and Experimental Workflow
The inhibition of carbonic anhydrase can impact various cellular signaling pathways. For instance, in the context of cancer, the inhibition of tumor-associated CA isoforms (like CA IX and XII) can lead to a decrease in tumor acidification, thereby impairing tumor growth and metastasis.
References
- 1. This compound | RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthesis, carbonic anhydrase inhibition and in silico insights of 4-formyl-2-nitrophenyl naphthalene-2-sulfonate hybrid thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reductive Amination of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1] This one-pot reaction combines the versatility of carbonyl chemistry with the ubiquity of amines to generate a diverse array of primary, secondary, and tertiary amine products.[2] The methodology is particularly valued in medicinal chemistry and drug development for its efficiency and broad functional group tolerance.[3]
This document provides a detailed protocol for the reductive amination of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid, a substrate featuring an aromatic aldehyde functionalized with both a nitro group and a carboxylic acid. The protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for this transformation due to its compatibility with sensitive functional groups.[4]
Reaction Principle
The reductive amination of this compound with a primary or secondary amine proceeds through a two-step sequence within a single reaction vessel. First, the amine nucleophile attacks the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a protonated imine (iminium ion). In the second step, the hydride reagent, sodium triacetoxyborohydride, selectively reduces the iminium ion to yield the final amine product.[5]
A key advantage of using sodium triacetoxyborohydride is its chemoselectivity; it is a weaker reducing agent than sodium borohydride and will preferentially reduce the iminium ion in the presence of the starting aldehyde.[6] This allows for a one-pot procedure where all reagents can be combined at the outset of the reaction.[7] Furthermore, NaBH(OAc)₃ is compatible with both the nitro group and the carboxylic acid present in the substrate.[4]
Experimental Protocol
This protocol provides a general method for the reductive amination of this compound with a representative primary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane (DCM) or Ethyl Acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup (optional but recommended)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in an appropriate volume of anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the stirred solution.
-
Initiation of Reduction: To the resulting mixture, add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise over 5-10 minutes. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight depending on the amine used.
-
Workup:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by silica gel column chromatography to afford the desired N-substituted 2-(2-(aminomethyl)-4-nitrophenoxy)hexanoic acid. Due to the presence of both a basic amine and an acidic carboxylic acid, the product may be zwitterionic, which can affect its solubility and chromatographic behavior. Specialized purification techniques such as ion-exchange chromatography may be beneficial in some cases.[8]
Data Presentation
The following table summarizes representative yields for the reductive amination of various aromatic aldehydes with different amines using sodium triacetoxyborohydride, providing an indication of the expected outcomes for the reaction with this compound.
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 95 | [4] |
| 4-Nitrobenzaldehyde | Morpholine | NaBH(OAc)₃ | DCE | 92 | [4] |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | DCE | 96 | [4] |
| 4-Carboxybenzaldehyde | Benzylamine | NaBH(OAc)₃ | THF | 88 | [9] |
Visualizations
Signaling Pathway Diagram
Not applicable for this chemical protocol.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the reductive amination protocol.
Logical Relationship Diagram
Caption: The mechanistic pathway of the reductive amination reaction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known chemical properties of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid and established principles of solid-phase synthesis. As of this writing, specific literature detailing the solid-phase applications of this compound is limited. These protocols are provided as a guide for researchers to develop their own specific applications.
Introduction
This compound is a bifunctional organic compound featuring a terminal carboxylic acid and an aromatic aldehyde.[1] This unique structure makes it a valuable reagent in solid-phase organic synthesis (SPOS). The carboxylic acid allows for covalent attachment to a variety of solid supports, while the aldehyde group serves as a versatile chemical handle for subsequent derivatization.[1] The nitro group on the aromatic ring acts as an electron-withdrawing group, modulating the reactivity of the aldehyde.[1]
These application notes describe the use of this compound as a linker for immobilizing molecules on a solid support and for the subsequent synthesis of small molecules via Schiff base formation.
Key Features:
-
Bifunctional Linker: The carboxylic acid enables immobilization, while the aldehyde provides a site for further chemical modification.
-
Versatile Aldehyde Handle: The formyl group can participate in various reactions, most notably the formation of imines (Schiff bases) with primary amines.
-
Traceless Cleavage Potential: Depending on the chosen resin and cleavage conditions, the linker can be cleaved to release the synthesized molecule.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 335153-21-4 | |
| Molecular Formula | C₁₃H₁₅NO₆ | [2] |
| Molecular Weight | 281.27 g/mol | [2] |
| Appearance | Solid | |
| Key Functional Groups | Carboxylic Acid, Aldehyde, Nitro Group | [1] |
Applications in Solid-Phase Synthesis
Immobilization and Derivatization via Schiff Base Formation
The primary application of this compound in solid-phase synthesis is its use as a linker to introduce an aldehyde functional group onto a solid support. This resin-bound aldehyde can then be used to immobilize primary amines through the formation of a Schiff base. This is a foundational step for the solid-phase synthesis of various nitrogen-containing compounds.
The overall workflow for this application is depicted in the following diagram.
Caption: General workflow for solid-phase synthesis using the aldehyde linker.
Experimental Protocols
Safety Precautions: Always handle this compound and all other chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Avoid inhalation, ingestion, and contact with skin and eyes.[3]
Protocol: Immobilization of the Linker on Rink Amide Resin
This protocol describes the coupling of the carboxylic acid group of this compound to an amino-functionalized solid support, such as Rink Amide resin.
Materials:
-
Rink Amide resin
-
This compound
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HCTU) or a similar peptide coupling agent
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1.0 eq) in DMF for 1-2 hours in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat it with 20% piperidine in DMF for 20-30 minutes to expose the primary amine. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (3.0 eq) and HCTU (2.9 eq) in DMF.
-
Add DIPEA (6.0 eq) to the solution and vortex briefly.
-
Add this activation mixture to the swelled and deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing: After the coupling reaction, drain the vessel and wash the resin sequentially with DMF (5x), DCM (5x), and MeOH (3x).
-
Drying: Dry the resin under a high vacuum to obtain the resin-bound aldehyde linker.
-
Confirmation (Optional): A small sample of the resin can be subjected to a Kaiser test. A negative result (yellow beads) indicates the successful capping of the primary amines.
The chemical transformation for the immobilization step is illustrated below.
Caption: Immobilization of the linker onto an amino-functionalized resin.
Protocol: On-Resin Schiff Base Formation
This protocol details the reaction of the resin-bound aldehyde with a primary amine to form an imine.
Materials:
-
Resin-bound aldehyde linker (from Protocol 4.1)
-
Primary amine (R-NH₂) of interest
-
Trimethyl orthoformate (TMOF)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin-bound aldehyde linker in the chosen anhydrous solvent (DMF or DCM) for 30-60 minutes.
-
Schiff Base Reaction:
-
Add a solution of the primary amine (5.0 eq) in the anhydrous solvent to the resin.
-
Add TMOF (5.0 eq) as a dehydrating agent.
-
Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by taking a small sample of the resin and analyzing the supernatant for the disappearance of the primary amine.
-
-
Washing: Drain the reaction mixture and wash the resin thoroughly with the reaction solvent (5x), followed by DCM (5x) and MeOH (3x).
-
Drying: Dry the resin under a high vacuum.
Protocol: Cleavage from Rink Amide Resin
This protocol describes the cleavage of the synthesized molecule from the Rink Amide resin using an acidic cocktail.
Materials:
-
Resin-bound final product (from Protocol 4.2)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh TFA, and combine the filtrates.
-
-
Precipitation:
-
Reduce the volume of the filtrate under a stream of nitrogen.
-
Add cold diethyl ether (10 times the volume of the filtrate) to precipitate the crude product.
-
-
Purification:
-
Centrifuge the mixture to pellet the precipitated product.
-
Decant the ether and wash the pellet with cold ether two more times.
-
Dry the crude product under a high vacuum.
-
The final product can be further purified using techniques such as HPLC.
-
References
Application Notes and Protocols for the Functionalization of Nanoparticles with 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with bifunctional linkers is a cornerstone of modern nanomedicine, enabling the development of sophisticated drug delivery systems, diagnostic probes, and therapeutic agents. This document provides detailed application notes and protocols for the covalent attachment of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid to amine-functionalized nanoparticles. This versatile linker possesses a carboxylic acid group for stable amide bond formation with the nanoparticle surface and a terminal aldehyde group for subsequent conjugation of biomolecules via Schiff base formation. The presence of a nitro group can further influence the electronic properties and potential interactions of the functionalized nanoparticle.
This protocol is designed to be a comprehensive guide, offering step-by-step instructions for the synthesis, purification, and characterization of these functionalized nanoparticles. The resulting aldehyde-presenting nanoparticles serve as a versatile platform for the attachment of proteins, peptides, antibodies, or small molecule drugs containing primary amine groups, facilitating the development of targeted and responsive nanomaterials.
Core Concepts and Workflow
The functionalization process is a two-step procedure. First, the carboxylic acid moiety of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) and then reacted with amine-functionalized nanoparticles to form a stable amide bond. In the second step, the aldehyde group on the nanoparticle surface is available for the conjugation of amine-containing molecules through the formation of a Schiff base, which can be further stabilized by reduction.
Figure 1: A high-level overview of the two-step functionalization and bioconjugation process.
Experimental Protocols
This section details the materials and methods required for the successful functionalization of amine-presenting nanoparticles with this compound. As a model system, amine-functionalized silica nanoparticles (100 nm) are used in this protocol.
Materials:
-
Amine-functionalized silica nanoparticles (e.g., 10 mg/mL in ethanol)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Ethanolamine
-
Bovine Serum Albumin (BSA) as a model amine-containing protein
-
Sodium cyanoborohydride (optional, for Schiff base reduction)
-
Ultrapure water
Protocol 1: Covalent Attachment of this compound
This protocol describes the EDC/NHS coupling of the bifunctional linker to the nanoparticle surface.
Figure 2: Detailed workflow for the EDC/NHS coupling of the bifunctional linker to nanoparticles.
Step-by-Step Procedure:
-
Nanoparticle Preparation:
-
Take a suspension of amine-functionalized silica nanoparticles (e.g., 1 mL of 10 mg/mL).
-
Wash the nanoparticles twice with MES buffer (0.1 M, pH 6.0) by centrifugation (e.g., 10,000 x g for 15 minutes) and resuspension to remove any storage buffer.
-
After the final wash, resuspend the nanoparticle pellet in 1 mL of MES buffer.
-
-
Activation of this compound:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a separate tube, add 100 µL of the linker stock solution.
-
Add a 5-fold molar excess of EDC-HCl and NHS (relative to the linker) from freshly prepared stock solutions in MES buffer.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-ester.
-
-
Coupling Reaction:
-
Add the activated linker solution to the prepared nanoparticle suspension.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking or rotation.
-
-
Quenching and Washing:
-
Quench the reaction by adding ethanolamine to a final concentration of 50 mM and incubate for 15 minutes. This will block any unreacted NHS-ester groups.
-
Wash the functionalized nanoparticles three times with PBS (pH 7.4) using centrifugation as described in step 1.
-
After the final wash, resuspend the nanoparticles in 1 mL of PBS.
-
Protocol 2: Conjugation of a Model Protein (BSA) via Schiff Base Formation
This protocol outlines the attachment of an amine-containing biomolecule to the aldehyde-functionalized nanoparticles.
Step-by-Step Procedure:
-
Prepare a solution of Bovine Serum Albumin (BSA) at a concentration of 2 mg/mL in PBS (pH 7.4).
-
Mix the aldehyde-functionalized nanoparticles (from Protocol 1) with the BSA solution at a 1:1 volume ratio.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
(Optional) Reduction of Schiff Base: For a more stable linkage, the Schiff base can be reduced to a secondary amine. Add sodium cyanoborohydride to a final concentration of 20 mM and incubate for 1 hour at room temperature. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Wash the bioconjugated nanoparticles three times with PBS (pH 7.4) to remove any unbound BSA.
-
Resuspend the final bioconjugated nanoparticles in a suitable buffer for your downstream application and store at 4°C.
Data Presentation
Successful functionalization should be confirmed by a suite of characterization techniques. The following tables summarize expected quantitative data.
Table 1: Reaction Conditions for Nanoparticle Functionalization
| Parameter | Value |
| Nanoparticle Concentration | 1-10 mg/mL |
| Linker Concentration | 1-5 mM |
| EDC:Linker Molar Ratio | 5:1 to 10:1 |
| NHS:Linker Molar Ratio | 5:1 to 10:1 |
| Activation Time | 15-30 minutes |
| Coupling Reaction Time | 1-2 hours |
| Reaction Temperature | Room Temperature |
| Quenching Agent | 50 mM Ethanolamine |
Table 2: Typical Characterization Data for Functionalized Nanoparticles
| Characterization Technique | Unfunctionalized NPs (Amine-terminated) | Functionalized NPs (Aldehyde-terminated) |
| Hydrodynamic Diameter (DLS) | ~100 nm | Increase of 5-15 nm |
| Zeta Potential | Positive (+15 to +30 mV) | Shift towards neutral or slightly negative |
| FTIR Spectroscopy | Presence of N-H stretching (~3400 cm⁻¹) | Appearance of C=O stretching (aldehyde) at ~1700 cm⁻¹ and amide I and II bands |
Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to confirm the successful stepwise functionalization of the nanoparticles.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles after each functionalization step indicates the successful attachment of the linker and the biomolecule.
-
Zeta Potential: A change in the surface charge of the nanoparticles provides evidence of surface modification. The initial amine-functionalized nanoparticles will have a positive zeta potential, which is expected to decrease or become negative after conjugation with the acidic linker.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the chemical functional groups on the nanoparticle surface. The appearance of characteristic peaks for the aldehyde group (~1700 cm⁻¹) and amide bonds after functionalization confirms the covalent attachment of the linker.
Signaling Pathways and Applications
The aldehyde-functionalized nanoparticles serve as a versatile platform for various biomedical applications, particularly in drug delivery and diagnostics. The terminal aldehyde group can be used to conjugate targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.
Figure 3: A simplified signaling pathway for targeted drug delivery using functionalized nanoparticles.
The nitro group on the aromatic ring of the linker can also play a role in the nanoparticle's interactions. For instance, the electron-withdrawing nature of the nitro group can influence the reactivity of the aldehyde. Furthermore, under hypoxic conditions present in some tumor microenvironments, the nitro group can be reduced to an amine, providing a potential mechanism for stimuli-responsive drug release or activation of a therapeutic agent.
Conclusion
This document provides a detailed protocol for the functionalization of nanoparticles with this compound, creating a versatile platform for the development of advanced nanomaterials for biomedical applications. By following these protocols and characterization guidelines, researchers can reliably produce and validate their functionalized nanoparticles, paving the way for innovations in targeted drug delivery, diagnostics, and therapeutics. The bifunctional nature of the linker allows for a modular approach to nanoparticle design, enabling the attachment of a wide range of biomolecules to suit specific research needs.
Application Notes and Protocols for Click Chemistry Reactions Involving 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the use of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid derivatives in click chemistry reactions. This versatile bifunctional molecule, after suitable modification to incorporate either an azide or an alkyne handle, becomes a powerful tool for bioconjugation, enabling the precise attachment of molecules of interest to biomolecules such as peptides and proteins.
Introduction
This compound possesses two key functional groups: an aldehyde and a carboxylic acid. These groups provide orthogonal handles for chemical modification. For the purpose of click chemistry, one of these groups can be converted into either an azide or a terminal alkyne, the quintessential components of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions are renowned for their high efficiency, specificity, and biocompatibility, making them ideal for applications in drug discovery, diagnostics, and fundamental biological research.[1][2]
The resulting triazole linkage formed through click chemistry is exceptionally stable, mimicking the geometry of a native amide bond while being resistant to enzymatic cleavage. This stability is a significant advantage in the development of robust bioconjugates.
Key Applications
Derivatives of this compound functionalized for click chemistry can be employed in a variety of applications, including:
-
Peptide and Protein Labeling: Covalent attachment of reporter molecules such as fluorophores, biotin, or affinity tags for visualization and purification.
-
Antibody-Drug Conjugate (ADC) Development: Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.
-
Mapping Protein-Protein Interactions: Crosslinking interacting proteins in their native environment to elucidate cellular signaling pathways.[3][4]
-
Studying G-Protein Coupled Receptor (GPCR) Signaling: Attaching probes to GPCRs or their ligands to investigate receptor dynamics and downstream signaling events.[5][6][7]
-
Surface Immobilization: Attaching biomolecules to solid supports for the development of biosensors and microarrays.
Synthesis of Click Chemistry-Ready Derivatives
To participate in click chemistry, the this compound molecule must first be modified to contain either an azide or an alkyne group. Below are proposed synthetic strategies for both.
1. Synthesis of an Azide Derivative via the Carboxylic Acid Group:
The carboxylic acid can be converted to an acyl azide. A common and efficient method is the one-pot synthesis using a coupling agent and an azide source.
Protocol 1: Synthesis of 2-(2-Formyl-4-nitrophenoxy)hexanoyl Azide
Materials:
-
This compound
-
2-Azido-1,3-dimethylimidazolinium chloride (ADMC)
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile (MeCN)
-
Sodium azide (NaN3)
-
Chloro-1,3-dimethylimidazolinium chloride
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare the ADMC reagent by reacting chloro-1,3-dimethylimidazolinium chloride with sodium azide in acetonitrile at 0°C for 30 minutes.
-
In a separate flask, dissolve this compound (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.
-
Cool the carboxylic acid solution to 0°C in an ice bath.
-
Slowly add the freshly prepared ADMC solution to the carboxylic acid solution with constant stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(2-Formyl-4-nitrophenoxy)hexanoyl azide.
-
The crude product should be used immediately in the subsequent click reaction due to the potential instability of acyl azides.
2. Synthesis of an Alkyne Derivative via the Aldehyde Group:
The aldehyde group can be converted to a terminal alkyne through methods such as the Corey-Fuchs reaction or the Seyferth-Gilbert homologation.
Protocol 2: Synthesis of 2-(4-Nitro-2-(prop-2-yn-1-yl)phenoxy)hexanoic Acid
This protocol describes a plausible two-step conversion of the aldehyde to a terminal alkyne.
Materials:
-
This compound
-
Carbon tetrabromide (CBr4)
-
Triphenylphosphine (PPh3)
-
Anhydrous Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
Step A: Formation of the Dibromoalkene
-
In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C and add carbon tetrabromide (1 equivalent) portion-wise.
-
Stir the resulting ylide solution at 0°C for 30 minutes.
-
Add a solution of this compound (1 equivalent) in anhydrous DCM to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude dibromoalkene by flash column chromatography.
Step B: Formation of the Terminal Alkyne
-
Dissolve the purified dibromoalkene (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add n-butyllithium (2.2 equivalents) to the solution and stir at -78°C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude terminal alkyne by flash column chromatography.
Experimental Protocols for Click Chemistry Reactions
The following are generalized protocols for CuAAC and SPAAC reactions that can be adapted for the derivatives synthesized above.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Labeling
This protocol describes the conjugation of an azide-modified this compound derivative to an alkyne-containing peptide.
Materials:
-
Azide-derivative of this compound (from Protocol 1)
-
Alkyne-labeled peptide (e.g., containing propargylglycine)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of the azide-derivative in DMSO or DMF (e.g., 10 mM).
-
Prepare a stock solution of the alkyne-labeled peptide in PBS (e.g., 1 mM).
-
Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and THPTA or TBTA (e.g., 50 mM in water or DMSO/water).
-
In a microcentrifuge tube, combine the alkyne-labeled peptide solution with the azide-derivative stock solution. A 5- to 10-fold molar excess of the azide derivative is typically used.
-
Add the THPTA or TBTA ligand to the reaction mixture (final concentration ~1 mM).
-
Add the CuSO4 solution (final concentration ~0.5 mM).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration ~5 mM).
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS.
-
Upon completion, the conjugated peptide can be purified by size-exclusion chromatography, dialysis, or preparative HPLC to remove excess reagents and catalyst.[8][9]
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol describes the copper-free conjugation of an alkyne-modified this compound derivative (containing a strained alkyne like DBCO) to an azide-labeled protein. For this protocol, it is assumed that the carboxylic acid of the alkyne-derivative from a modified Protocol 2 has been activated (e.g., as an NHS ester) and reacted with a linker containing a DBCO moiety.
Materials:
-
DBCO-functionalized this compound derivative
-
Azide-labeled protein (e.g., metabolically labeled with an azido-sugar)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes or other suitable reaction vessels
Procedure:
-
Prepare a stock solution of the DBCO-functionalized derivative in a biocompatible solvent like DMSO (e.g., 10 mM).
-
Prepare a solution of the azide-labeled protein in PBS at a suitable concentration (e.g., 1-5 mg/mL).
-
Add the DBCO-functionalized derivative to the protein solution. A 10- to 50-fold molar excess of the DBCO reagent is often used to ensure efficient labeling. The final DMSO concentration should typically be kept below 5% to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours with gentle agitation. The reaction progress can be monitored by SDS-PAGE (observing a band shift) or mass spectrometry.
-
Purify the conjugated protein using size-exclusion chromatography or dialysis to remove unreacted DBCO reagent.[10][11]
Data Presentation
The following tables summarize typical quantitative data for CuAAC and SPAAC reactions, which can be used as a reference for optimizing experiments with this compound derivatives.
Table 1: Quantitative Comparison of CuAAC and SPAAC Reactions [12][13]
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 1 - 100 | 0.07 - 2 (highly dependent on the cyclooctyne) |
| Typical Reaction Time | Minutes to a few hours | Several hours to overnight |
| Typical Reactant Concentration | Micromolar (µM) range | Micromolar (µM) to millimolar (mM) range |
| Biocompatibility | Limited by copper cytotoxicity (can be mitigated with ligands) | Excellent, suitable for in vivo applications |
| Typical Yields | Near-quantitative | High, but can be lower than CuAAC |
Table 2: Example Reaction Conditions and Yields for Bioconjugation
| Reaction Type | Biomolecule | Click Handle on Biomolecule | Click Handle on Small Molecule | Molar Excess of Small Molecule | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| CuAAC | Peptide | Alkyne | Azide | 5-10 | PBS/DMSO | 25 | 1-4 | >95 |
| CuAAC | Protein | Azide | Alkyne | 10-20 | PBS/DMF | 25 | 2-6 | >90 |
| SPAAC | Protein | Azide | DBCO | 10-50 | PBS | 4-25 | 4-24 | 80-95 |
| SPAAC | Live Cells | Azide (metabolic label) | DBCO-fluorophore | 20-100 | Cell Culture Medium | 37 | 0.5-2 | N/A (qualitative) |
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of these click chemistry reactions.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment [frontiersin.org]
- 5. annualreviews.org [annualreviews.org]
- 6. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Illuminating the life of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid in Bioconjugation and Probe Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Formyl-4-nitrophenoxy)hexanoic acid is a versatile bifunctional molecule utilized in chemical biology and medicinal chemistry.[1] Its unique structure, featuring an aldehyde group, a carboxylic acid, and a nitro-substituted phenyl ring, makes it a valuable intermediate for the synthesis of complex molecular probes and for bioconjugation.[1] This document provides an overview of its chemical properties, potential applications in the development of fluorescent probes, and generalized protocols for its use in conjugation reactions.
Chemical Properties and Structure
This compound possesses two key reactive functional groups: an aldehyde and a carboxylic acid. The aldehyde allows for covalent bond formation with primary amines through Schiff base formation, which can be further stabilized by reduction.[1] The carboxylic acid enables ester or amide bond formation. The electron-withdrawing nitro group modulates the reactivity of the aromatic ring and the aldehyde.[1] The hexanoic acid spacer provides flexibility and improves solubility, which can reduce steric hindrance during conjugation.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Application in the Development of Fluorescent Probes
While this compound is not inherently fluorescent, its bifunctional nature makes it a key building block for synthesizing fluorescent probes. It can be used to link a fluorophore to a recognition motif (e.g., a ligand for a specific protein).
General Workflow for Probe Synthesis:
Caption: Synthetic workflow for developing a fluorescent probe.
Protocols
Protocol 1: General Procedure for Protein Labeling via Reductive Amination
This protocol describes a general method for conjugating the aldehyde group of this compound (or a derivative) to a primary amine on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound derivative
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Desalting column or dialysis tubing
Procedure:
-
Dissolve the this compound derivative in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the dissolved compound to the protein solution at a desired molar excess.
-
Incubate the mixture at room temperature for 1-2 hours to allow for Schiff base formation.
-
Add the reducing agent (e.g., NaBH₃CN) to the reaction mixture. The final concentration should be in the range of 20-50 mM.
-
Allow the reduction reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Remove the excess unreacted compound and byproducts by desalting column chromatography or dialysis.
-
Characterize the labeled protein using appropriate techniques (e.g., UV-Vis spectroscopy, mass spectrometry).
Experimental Workflow:
Caption: Workflow for protein labeling via reductive amination.
Data Summary
As this compound is a non-fluorescent intermediate, quantitative data regarding its fluorescence properties are not applicable. The relevant data would be associated with the final fluorescent probe synthesized using this linker. Researchers should characterize their final probes to determine key parameters such as:
| Parameter | Description |
| Excitation Wavelength (λex) | The wavelength of light absorbed by the fluorophore. |
| Emission Wavelength (λem) | The wavelength of light emitted by the fluorophore. |
| Quantum Yield (Φ) | The efficiency of the fluorescence process. |
| Extinction Coefficient (ε) | A measure of how strongly the fluorophore absorbs light at a given wavelength. |
| Photostability | The resistance of the fluorophore to photobleaching. |
| Specificity | The ability of the probe to bind to its intended target. |
Conclusion
This compound is a valuable synthetic tool for the development of sophisticated molecular probes. Its bifunctional nature allows for the straightforward linkage of various molecular entities, facilitating the construction of targeted fluorescent probes for a wide range of applications in biological research and drug development. While not fluorescent itself, its role as a versatile linker is critical in the design and synthesis of novel fluorescent reporters.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Low Yield in the Williamson Ether Synthesis of the Precursor Ester
Question: I am experiencing a low yield during the synthesis of the methyl 2-(2-formyl-4-nitrophenoxy)hexanoate precursor via Williamson ether synthesis. What are the potential causes and how can I improve the yield?
Answer: Low yields in this Williamson ether synthesis are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
1. Purity of Reactants and Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Water can consume the strong base and hydrolyze the alkyl halide. Impurities in the starting materials, 2-hydroxy-5-nitrobenzaldehyde or methyl 2-bromohexanoate, can lead to side reactions.
2. Choice of Base and Solvent: The selection of the base and solvent system is critical. Strong, non-nucleophilic bases and polar aprotic solvents generally give the best results.
-
Base: A base must be strong enough to completely deprotonate the phenolic hydroxyl group. Sodium hydride (NaH) is a strong and effective choice that drives the reaction to completion. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times, which can promote side reactions.
-
Solvent: Polar aprotic solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) are ideal as they solvate the cation of the base, leaving the phenoxide nucleophile more reactive. Protic solvents (e.g., ethanol) can solvate the nucleophile, reducing its reactivity.
3. Reaction Temperature and Time: The optimal temperature for this reaction is typically between 50-100°C.[1] Higher temperatures can favor the competing E2 elimination side reaction, especially if there are any impurities in the secondary alkyl halide.[2] Reaction times can range from 1 to 8 hours.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product decomposition from prolonged heating.
4. Side Reactions: Two primary side reactions can decrease the yield of the desired O-alkylation product:
-
E2 Elimination: The alkoxide can act as a base and promote the elimination of HBr from the methyl 2-bromohexanoate, forming an alkene. This is more prevalent with sterically hindered alkyl halides and at higher temperatures.[3]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring.[4] While O-alkylation is generally favored, C-alkylation can occur, leading to undesired byproducts. The choice of solvent can influence the O/C alkylation ratio. Protic solvents can favor C-alkylation by hydrogen bonding with the oxygen of the phenoxide.[4]
Issues with the Nitration Step
Question: I am attempting to synthesize the target molecule by nitrating methyl 2-(2-formylphenoxy)hexanoate and am observing low yields and multiple products. How can I optimize this step?
Answer: The nitration of substituted phenols can be challenging due to the directing effects of the existing substituents and the potential for over-nitration or side reactions.
1. Regioselectivity: The phenoxy and formyl groups on the aromatic ring will direct the incoming nitro group. The activating phenoxy group is an ortho-, para-director, while the deactivating formyl group is a meta-director. This can lead to a mixture of isomers. The formation of 3-nitro and 5-nitro isomers is a known competitive reaction in the nitration of salicylaldehyde, which can complicate purification.[5][6]
2. Reaction Conditions: The choice of nitrating agent and solvent can significantly impact the outcome.
-
Nitrating Agent: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a common and effective nitrating agent, as it generates the highly electrophilic nitronium ion (NO₂⁺).[7]
-
Solvent: The choice of solvent can influence the regioselectivity of the nitration. Acetic anhydride can be used to increase the concentration of the nitronium ion, thereby improving the reaction rate at lower temperatures.[5]
-
Temperature: Nitration reactions are typically exothermic. Maintaining a low temperature (e.g., 0-5°C) is crucial to control the reaction rate and prevent the formation of byproducts.[5]
3. Byproduct Formation: Over-nitration can occur, leading to the introduction of multiple nitro groups onto the aromatic ring. Additionally, the aldehyde group is susceptible to oxidation to a carboxylic acid under strong oxidizing conditions.
Problems During Hydrolysis of the Methyl Ester
Question: The final hydrolysis step of methyl 2-(2-formyl-4-nitrophenoxy)hexanoate to the carboxylic acid is incomplete or results in a difficult-to-purify product. What can I do?
Answer: Hydrolysis of the ester to the final carboxylic acid product can be achieved under acidic or basic conditions, with the latter being more common as it is irreversible.[8]
1. Incomplete Hydrolysis: If the hydrolysis is incomplete, you may be left with unreacted starting material.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Gentle heating can increase the rate of hydrolysis.
-
Stoichiometry of Base: When using basic hydrolysis (saponification), ensure at least one equivalent of a strong base like sodium hydroxide (NaOH) is used. Using an excess of the base can help drive the reaction to completion.[8]
2. Workup and Purification: The workup procedure is critical for isolating the pure carboxylic acid.
-
Acidification: After basic hydrolysis, the resulting carboxylate salt must be neutralized with a strong acid (e.g., HCl) to protonate it and form the desired carboxylic acid, which will then precipitate out of the aqueous solution. The pH should be adjusted to be at least three units below the pKa of the carboxylic acid to ensure complete protonation.[9]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol, toluene/petroleum ether).[9] Washing the crude product with cold water can help remove any remaining inorganic salts.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
A common and effective route involves a two-step process:
-
Williamson Ether Synthesis: Reaction of 2-hydroxy-5-nitrobenzaldehyde with methyl 2-bromohexanoate in the presence of a base to form methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.[10]
-
Hydrolysis: Hydrolysis of the resulting methyl ester to the desired carboxylic acid.
Q2: Which base is best for the Williamson ether synthesis step?
For laboratory-scale synthesis, a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF is highly effective as it irreversibly deprotonates the phenol.[11] For larger-scale or industrial applications, weaker bases like potassium carbonate (K₂CO₃) or phase-transfer catalysis conditions may be preferred for safety and cost reasons.[3]
Q3: How can I monitor the progress of my reactions?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of both the Williamson ether synthesis and the hydrolysis steps. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.
Q4: What are the key safety precautions for this synthesis?
-
Nitration: The mixture of nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. This reaction should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The addition of the nitrating mixture should be done slowly and at a low temperature to control the exothermic reaction.
-
Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.
-
Solvents: DMF and other organic solvents are flammable and should be handled in a well-ventilated area.
Data Presentation
Table 1: Effect of Base and Solvent on Williamson Ether Synthesis Yield
| Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Reported Yield Range (%) | Reference(s) |
| K₂CO₃ (1.0) | DMF | 92-94 | 3.5 | Good (not quantified) | [10] |
| NaH (1.1) | DMF/THF | 50 - 100 | 1 - 8 | 80 - 96 | [11] |
| KOH (excess) | Acetonitrile | 80 | 4 | 50 - 95 | [3] |
| Cs₂CO₃ (1.5) | Acetonitrile | 82 | 6 | High (not quantified) | [11] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield (Williamson Ether Synthesis) | Presence of water | Use anhydrous solvents and oven-dried glassware. |
| Inappropriate base/solvent | Use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF). | |
| Suboptimal temperature/time | Monitor reaction by TLC and optimize temperature (50-100°C) and time (1-8h). | |
| E2 Elimination | Use a less sterically hindered alkyl halide if possible; avoid excessively high temperatures. | |
| C-Alkylation | Use a polar aprotic solvent; milder conditions can favor O-alkylation. | |
| Low Yield/Side Products (Nitration) | Poor regioselectivity | Control temperature carefully (0-5°C); consider alternative nitrating agents or solvent systems. |
| Over-nitration/Oxidation | Use stoichiometric amounts of nitrating agent; maintain low temperature. | |
| Incomplete Hydrolysis | Insufficient base or reaction time | Use a slight excess of strong base (e.g., NaOH); monitor by TLC and extend reaction time if needed. |
| Purification Difficulties | Impurities from side reactions | Optimize reaction conditions to minimize byproduct formation. |
| Incomplete precipitation | Ensure complete acidification of the carboxylate salt during workup. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate
This protocol is adapted from a reported synthesis.[10]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-nitrosalicylaldehyde (1 equivalent), methyl 2-bromohexanoate (1 equivalent), and anhydrous potassium carbonate (1 equivalent).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 92-94°C and stir for 3.5 hours.
-
Workup: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Filter the solid precipitate (potassium salts) and wash it with a small amount of DMF.
-
Purification: The filtrate containing the product can be further purified by crystallization from methanol to yield colorless crystals.
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (1 equivalent) in a suitable solvent such as a mixture of THF and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (1.1 equivalents) to the ester solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating and monitor the reaction progress by TLC until the starting ester is consumed.
-
Workup and Acidification: Cool the reaction mixture in an ice bath and slowly add a dilute solution of hydrochloric acid until the solution is acidic (pH ~2). A precipitate of the carboxylic acid should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Williamson ether synthesis step.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. CN102633646B - New preparation method of 5-nitro-salicylaldehyde - Google Patents [patents.google.com]
- 6. New preparation method of 5-nitro-salicylaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Purification of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid
This guide provides detailed protocols and troubleshooting advice for the purification of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid using silica gel chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Standard silica gel (60 Å, 40-63 µm particle size) is the recommended stationary phase for the flash chromatography of this compound. Due to the presence of a carboxylic acid, the silica gel's inherent acidity is a key consideration.[1]
Q2: How do I choose an appropriate solvent system for the column?
A2: The ideal solvent system should be determined by Thin Layer Chromatography (TLC) prior to running the column.[2] A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] For acidic compounds, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase is often beneficial.[3] This helps to keep the carboxylic acid protonated, reducing tailing and improving the peak shape.[3] Aim for an Rf value of approximately 0.2-0.35 for the target compound in the chosen TLC solvent system for optimal separation on the column.[4]
Q3: My compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?
A3: Tailing is a common issue with acidic compounds like this one and is often caused by unwanted secondary interactions with the acidic silanol groups on the silica gel surface.[5] The ionized (deprotonated) form of the carboxylic acid can bind more strongly to the silica, leading to a broadened, asymmetrical peak. To resolve this, add a small percentage (0.5-1%) of a volatile acid (e.g., acetic acid) to your eluent. This suppresses the ionization of your compound, leading to sharper peaks and better separation.[3]
Q4: I'm observing poor separation between my product and an impurity. What are my options?
A4: If you are experiencing poor separation, you can try a few strategies. First, ensure you are using a sufficiently large amount of silica gel; a ratio of 70:1 to 100:1 (silica:crude compound by weight) may be necessary for difficult separations.[4] Second, you can try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[6] This can help to better resolve compounds with similar Rf values. Finally, consider trying a different solvent system altogether. For example, substituting ethyl acetate with diethyl ether or using a mixture of dichloromethane and methanol can alter the selectivity of the separation.[1]
Q5: Can the aldehyde group in my compound react with the silica gel or solvents?
A5: Yes, aldehydes can sometimes interact with the silica gel, which can act as a mild Lewis acid.[7] If you are using an alcohol (like methanol) as a co-solvent, there is a possibility of forming hemiacetal or acetal byproducts, which can complicate the purification.[7] If you suspect this is happening, avoid alcoholic co-solvents. If the compound appears to be degrading on the column, which can happen with sensitive aldehydes, you might consider deactivating the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine, followed by re-equilibration with your chosen mobile phase.[6][8]
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound on a 50 g scale.
1. Preparation of the Solvent System:
-
Based on preliminary TLC analysis, prepare an appropriate mobile phase. A common starting system is a mixture of hexanes and ethyl acetate with 0.5% acetic acid.
-
For example, to prepare 1 L of 30:70 Ethyl Acetate/Hexanes + 0.5% Acetic Acid:
-
300 mL Ethyl Acetate
-
695 mL Hexanes
-
5 mL Acetic Acid
-
2. Column Packing (Slurry Method):
-
Place a small plug of cotton or a frit at the bottom of a glass column.
-
Add a thin layer (approx. 1 cm) of sand.
-
In a beaker, mix the required amount of silica gel (e.g., 50 g) with the initial, least polar eluent to form a slurry.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
-
Carefully add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[4]
3. Sample Loading:
-
Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[9]
-
Alternatively, for "dry loading," dissolve the crude product in a solvent, add a small amount of silica gel (2-3 g), and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample solution (wet loading) or the silica-adsorbed sample (dry loading) to the top of the column.[4]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the sand layer.
-
Apply gentle air pressure ("flash") to achieve a steady flow rate.
-
Begin collecting fractions immediately. The size of the fractions will depend on the column size and the separation.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation: Representative Purification Parameters
| Parameter | Value | Notes |
| Crude Sample Mass | 1.0 g | --- |
| Silica Gel Mass | 70 g | A 70:1 ratio is suitable for good separation.[4] |
| Column Diameter | 4 cm | --- |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for flash chromatography. |
| Mobile Phase | Gradient: 20% to 50% Ethyl Acetate in Hexanes (+0.5% Acetic Acid) | A gradient can improve separation efficiency.[6] |
| Elution Volume | ~800 mL | Varies depending on exact conditions. |
| Typical Yield | 750 mg (75%) | Dependent on the purity of the crude material. |
| Purity (by HPLC) | >98% | --- |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound won't elute (stuck at the baseline) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[10] |
| Compound elutes too quickly (in the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).[10] |
| Product is contaminated with a less polar impurity | Insufficient separation (poor resolution). | Use a less polar solvent system to increase the separation on TLC. Use a higher ratio of silica gel to crude product.[4] |
| Product is contaminated with a more polar impurity | Insufficient separation (poor resolution). | Use a more polar solvent system to increase the separation. Consider using a gradient elution. |
| Streaking/Tailing of the product band | Ionization of the carboxylic acid on the silica. | Add 0.5-1% acetic or formic acid to the mobile phase to suppress ionization.[3] |
| Suspected decomposition on the column | The compound is sensitive to the acidic nature of silica gel. | Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting.[10] If it degrades, consider deactivating the silica with triethylamine or using a different stationary phase like alumina.[8] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common chromatography issues.
References
- 1. quora.com [quora.com]
- 2. The sorption of acetaldehyde on silica gels - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Simultaneous determination of C1-C4 carboxylic acids and aldehydes using 2,4-dinitrophenylhydrazine-impregnated silica gel and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Scaling Up 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid. The information is presented in a question-and-answer format to directly address specific experimental issues.
Synthesis Overview
The production of this compound is a multi-step process, primarily involving:
-
Williamson Ether Synthesis: Formation of the ether linkage to produce a methyl 2-(2-formylphenoxy)hexanoate intermediate.
-
Aromatic Nitration: Introduction of a nitro group at the para-position of the phenoxy ring.
-
Ester Hydrolysis: Conversion of the methyl ester to the final carboxylic acid product.
Each of these stages presents unique challenges, particularly when scaling up from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the Williamson ether synthesis step?
A1: When scaling up the Williamson ether synthesis for preparing the methyl 2-(2-formylphenoxy)hexanoate intermediate, the most critical parameters are:
-
Stoichiometry: Precise control of the molar ratios of the phenol, alkyl halide, and base is crucial to maximize yield and minimize side reactions.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for the reaction's efficiency.[1]
-
Temperature Control: Maintaining the optimal reaction temperature is necessary to ensure a reasonable reaction rate without causing degradation of reactants or products.[1]
-
Moisture Control: The presence of water can interfere with the reaction, so using dry reagents and solvents is essential.[1]
Q2: I am observing a significant amount of C-alkylation byproduct in my Williamson ether synthesis. How can I minimize this?
A2: The formation of a C-alkylated byproduct is a known issue, particularly with phenoxides which can act as ambident nucleophiles. To favor O-alkylation, consider the following:
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation. In contrast, protic solvents can lead to higher proportions of C-alkylation.
-
Counter-ion: The nature of the cation can influence the O/C alkylation ratio.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for O-alkylation.
Q3: My nitration step is producing isomeric impurities. How can I improve the regioselectivity?
A3: The nitration of the methyl 2-(2-formylphenoxy)hexanoate intermediate should be highly regioselective for the para-position due to the directing effects of the ortho-formyl and ether groups. However, deviations can occur. To improve selectivity:
-
Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent. Higher temperatures can lead to the formation of dinitrated and other isomeric byproducts.[2]
-
Rate of Addition: Add the nitrating agent slowly and in a controlled manner to prevent localized overheating and side reactions.
-
Acid Mixture: The composition of the mixed acid (HNO₃/H₂SO₄) is critical. Ensure the correct ratio is used to generate the nitronium ion (NO₂⁺) efficiently.
Q4: The final hydrolysis step is slow or incomplete. What can I do to drive the reaction to completion?
A4: Incomplete hydrolysis can be due to several factors. To improve the efficiency of the ester hydrolysis:
-
Reaction Time and Temperature: The hydrolysis of esters is strongly dependent on both temperature and time. Increasing the temperature will accelerate the reaction, but be mindful of potential degradation of the product. At 60-70°C, the reaction should be significantly faster than at room temperature.[3]
-
Concentration of Acid/Base: For acid- or base-catalyzed hydrolysis, ensuring a sufficient concentration of the catalyst is important. For alkaline hydrolysis, concentrations of sodium hydroxide lower than 2.5M may result in incomplete release of the parent toxins.[3]
-
Aqueous/Organic Solvent Ratio: Ensure efficient mixing if using a biphasic system to maximize the interfacial area where the reaction occurs.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is sluggish, consider moderately increasing the temperature or extending the reaction time. A typical Williamson reaction is conducted at 50 to 100 °C and is complete in 1 to 8 hours.[4] |
| Side Reactions (Elimination) | - This is common with secondary and tertiary alkyl halides. Since the synthesis of the target molecule likely uses a primary halide (e.g., methyl 2-bromohexanoate), this is less of a concern. However, if alternative reagents are used, be aware that bulky bases can favor elimination. |
| Poor Nucleophilicity of Phenoxide | - Ensure the complete deprotonation of the salicylaldehyde derivative. Using a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is effective.[5] |
| Reagent Quality | - Use anhydrous solvents and fresh reagents. Moisture can consume the base and hydrolyze the alkyl halide. |
Issue 2: Low Yield or Impurities in Nitration Step
| Potential Cause | Troubleshooting Suggestion |
| Formation of Dinitro or Isomeric Byproducts | - Strictly maintain the reaction temperature below 15°C, ideally between 0-5°C. Higher temperatures increase the formation of dinitration products.[6] - Add the nitrating agent (HNO₃/H₂SO₄ mixture) slowly and with efficient stirring to avoid localized high temperatures. |
| Oxidation/Degradation of Starting Material | - The mixed acid is a strong oxidizing agent. Ensure the reaction is carried out at the recommended low temperature to minimize oxidative side reactions. |
| Incomplete Reaction | - Allow the reaction to stir for the recommended time after the addition of the nitrating agent. Monitor by TLC to confirm the consumption of the starting material. |
| Water Contamination | - Water can deactivate the nitrating agent. Use concentrated acids and ensure all glassware is dry. Water has a retarding effect on the nitration because it interferes with the nitric acid-sulfuric acid equilibria that form the nitronium ions.[6] |
Issue 3: Difficulties in Final Product Isolation (Post-Hydrolysis)
| Potential Cause | Troubleshooting Suggestion |
| Product is an Emulsion or Oily Solid | - After acidification to precipitate the carboxylic acid, if an oil forms, try cooling the mixture in an ice bath and scratching the inside of the flask to induce crystallization.- If an emulsion forms during workup, addition of brine can help to break it. |
| Incomplete Precipitation | - Ensure the pH is sufficiently low (around 1-2) to fully protonate the carboxylate and induce precipitation. |
| Product Contaminated with Starting Ester | - This indicates incomplete hydrolysis. Re-subject the crude product to the hydrolysis conditions or optimize the initial hydrolysis step (see FAQ 4). |
| Product Loss During Recrystallization | - Choose an appropriate solvent system for recrystallization. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.- Avoid using an excessive amount of solvent, as this will reduce the recovery yield. |
Data Presentation
Table 1: Influence of Reaction Conditions on Williamson Ether Synthesis Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield Range (%) | Key Considerations |
| K₂CO₃ | Acetone | Reflux | 6-12 | 70-90 | Standard, cost-effective conditions. |
| NaH | THF/DMF | 0 to RT | 4-8 | 85-95 | Stronger base, good for less reactive phenols. Requires anhydrous conditions. |
| Cs₂CO₃ | Acetonitrile | RT | 6-10 | 80-95 | Milder base, can be effective at room temperature. |
| NaOH | Ethanol | 60-80 | 4-8 | 60-85 | Protic solvent may lead to side reactions. |
Note: Yields are generalized from literature on phenoxyalkanoate synthesis and may vary for the specific substrate.
Table 2: Effect of Temperature on Nitration of Aromatic Esters
| Temperature (°C) | Addition Time (min) | Hold Time (min) | Expected Yield (%) | Purity (%) | Potential Issues |
| 0-5 | 30 | 15 | >90 | >97 | Optimal for minimizing byproducts. Requires efficient cooling on a large scale. |
| 10-15 | 30 | 15 | 80-90 | 90-95 | Increased risk of dinitration and other isomers. |
| >20 | 15 | 10 | 60-80 | <90 | Significant byproduct formation, potential for runaway reaction. |
Note: Data is adapted from typical nitration reactions of deactivated aromatic esters like methyl benzoate and specific protocols for the target molecule's intermediate.[2][6]
Table 3: Impact of Conditions on Ester Hydrolysis
| Condition | Temperature (°C) | Time | Expected Outcome |
| 1 M HCl (aq) | 50 | 4-6 h | Complete hydrolysis. |
| 2.5 M NaOH (aq) | RT | 12-24 h | Slow but complete hydrolysis. |
| 2.5 M NaOH (aq) | 70 | 40-60 min | Rapid and complete hydrolysis.[3] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Methyl 2-(2-formylphenoxy)hexanoate
-
To a stirred suspension of a suitable base (e.g., K₂CO₃, 1.5 eq.) in an anhydrous solvent (e.g., acetone or DMF), add the salicylaldehyde derivative (1.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl 2-bromohexanoate (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to reflux (for acetone) or maintain at a suitable temperature (e.g., 60-80°C for DMF) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Nitration of Methyl 2-(2-formylphenoxy)hexanoate
-
In a flask equipped with a stirrer and a dropping funnel, dissolve methyl 2-(2-formylphenoxy)hexanoate (1.0 eq.) in a suitable solvent like dichloromethane.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (a common ratio is 3:1 v/v) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the ester, maintaining the internal temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 10-15 minutes.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer, wash it with cold water, saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.
Protocol 3: Hydrolysis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate
-
Suspend the methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (1.0 eq.) in water.
-
Heat the suspension to approximately 50°C.
-
Slowly add concentrated hydrochloric acid dropwise until the pH of the solution is around 1.8.
-
Stir the mixture at this temperature until TLC indicates the complete consumption of the starting material.
-
Cool the acidic solution to induce crystallization of the product.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Visualizations
References
- 1. aiinmr.com [aiinmr.com]
- 2. echemi.com [echemi.com]
- 3. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ochem.weebly.com [ochem.weebly.com]
optimizing reaction conditions for bioconjugation with 2-(2-Formyl-4-nitrophenoxy)hexanoic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and protocols for optimizing bioconjugation reactions using 2-(2-Formyl-4-nitrophenoxy)hexanoic acid. This reagent is a bifunctional linker, featuring a carboxylic acid for amine coupling and an aldehyde for hydrazone/oxime ligation.
Section 1: Conjugation via the Carboxylic Acid Group (Amine Coupling)
The carboxylic acid moiety can be activated, most commonly using N-hydroxysuccinimide (NHS) ester chemistry, to react with primary amines (e.g., lysine residues on proteins) and form stable amide bonds.[1][][3]
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical principle for conjugating the carboxylic acid group to a protein? A1: The primary method involves a two-step process. First, the carboxylic acid is activated with a carbodiimide, such as EDC, in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.[] This activated ester then readily reacts with primary amines on the target biomolecule via nucleophilic acyl substitution, forming a stable covalent amide bond and releasing NHS as a byproduct.[3][4]
Q2: What is the optimal pH for this NHS ester reaction? A2: The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[1][5] At a lower pH, the primary amines are protonated and non-nucleophilic, which inhibits the reaction.[6] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the overall yield.[5][6] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[5]
Q3: Which buffers should I use for the conjugation reaction? A3: It is critical to use amine-free buffers. Recommended buffers include phosphate, borate, carbonate-bicarbonate, or HEPES.[5] Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for the NHS ester, drastically reducing conjugation efficiency.[1]
Q4: What are the primary side reactions to be aware of? A4: The most significant side reaction is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid.[1][5] While NHS esters are highly selective for primary amines, reactions with other nucleophilic groups like the hydroxyls of serine, threonine, and tyrosine can occur, though typically to a much lesser extent, forming unstable ester linkages.[1]
Q5: How should I prepare and store the this compound for this reaction? A5: If you are starting with the carboxylic acid, it must be activated to an NHS ester immediately before use. If the reagent is supplied as a pre-activated NHS ester, it is crucial to protect it from moisture. Store it in a desiccated environment at -20°C.[1] Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation.[1] Stock solutions should be prepared in an anhydrous, amine-free organic solvent like DMSO or DMF just prior to use.[1][6]
Troubleshooting Guide: NHS Ester Coupling
| Problem | Possible Cause | Solution |
| Low Conjugation Yield | Incorrect pH: The reaction buffer is outside the optimal 7.2-8.5 range. | Verify the buffer pH. Use a fresh, correctly prepared buffer. Consider using a more concentrated buffer to prevent pH shifts during the reaction.[6] |
| Hydrolysis of NHS Ester: Reagent was exposed to moisture or the reaction time was too long at a high pH. | Ensure the NHS ester reagent is brought to room temperature before opening.[1] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][6] Optimize reaction time; for many proteins, 1-4 hours at room temperature is sufficient.[6] | |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange using dialysis or gel filtration into a recommended amine-free buffer (e.g., PBS, Borate) before starting the conjugation.[1] | |
| Protein Aggregation/Precipitation | High Degree of Labeling: Excessive modification of the protein alters its physicochemical properties. | Reduce the molar excess of the activated reagent in the reaction to achieve a lower degree of labeling. |
| Use of Organic Solvent: The final concentration of DMSO or DMF from the reagent stock is too high. | Ensure the final concentration of the organic solvent in the reaction mixture is kept low, typically below 10%.[1] | |
| Hydrophobic Reagent: The linker itself is hydrophobic, reducing the solubility of the final conjugate. | If aggregation persists, consider using a sulfo-NHS version of the activator to increase the water solubility of the activated intermediate. |
Experimental Protocol: Amine Coupling
This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to a protein.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water-free DMF.
-
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein into an amine-free buffer at pH 7.2-8.5 (e.g., 0.1 M phosphate buffer with 150 mM NaCl).
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Activation of Carboxylic Acid:
-
In a separate microfuge tube, combine the carboxylic acid, EDC, and NHS at a 1:1.2:1.2 molar ratio.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the freshly activated NHS ester solution to the protein solution. A final molar excess of 8-20 fold of the linker over the protein is a common starting point for optimization.[6]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small amount of an amine-containing buffer like Tris to a final concentration of 20-50 mM.
-
Remove unreacted linker and byproducts by purifying the conjugate using size-exclusion chromatography (gel filtration), dialysis, or tangential flow filtration.[7]
-
Summary of Reaction Conditions: NHS Ester Coupling
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[1][5] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperature can reduce hydrolysis and is gentler on sensitive proteins.[5] |
| Reaction Time | 0.5 - 4 hours at RT; Overnight at 4°C | Longer times may not improve yield due to hydrolysis.[5] |
| Buffer System | Phosphate, Borate, Bicarbonate, HEPES | Must be free of primary amines.[5] |
| Molar Excess (Linker:Protein) | 5:1 to 20:1 | Highly empirical; must be optimized for the specific protein and desired degree of labeling.[6] |
Workflow Diagram: NHS Ester Conjugation
Caption: Workflow for activating and conjugating the carboxylic acid group via NHS ester chemistry.
Section 2: Conjugation via the Aldehyde Group (Oxime/Hydrazone Ligation)
The formyl (aldehyde) group on the linker allows for highly chemoselective conjugation to molecules containing hydrazide or aminooxy functionalities, forming stable hydrazone or oxime bonds, respectively.[7]
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for aldehyde ligation? A1: The reaction is a nucleophilic addition-elimination. The nitrogen of a hydrazide or aminooxy group acts as a nucleophile, attacking the electrophilic aldehyde carbon. This forms a tetrahedral intermediate (a hemiaminal), which then dehydrates to yield the final C=N double bond of the hydrazone or oxime.[8]
Q2: What is the optimal pH for oxime or hydrazone formation? A2: The reaction rate is pH-dependent. Generally, the reaction is slow at a neutral pH.[8][9] The fastest rates are often observed under slightly acidic conditions (pH ~4.5), which facilitates the dehydration step.[8][10] However, since many biomolecules are not stable at low pH, the reaction is often performed at or near physiological pH, sometimes with the aid of a catalyst.[9][10]
Q3: Can I use a catalyst to improve the reaction rate at neutral pH? A3: Yes, aniline is a commonly used nucleophilic catalyst that can significantly accelerate the rate of oxime and hydrazone formation at neutral pH (pH 7), enabling efficient labeling at low micromolar concentrations.[10] Additionally, saline (NaCl) has been shown to accelerate oxime kinetics under physiological conditions.[9]
Q4: Which bond is more stable, hydrazone or oxime? A4: Oxime linkages are generally more stable than hydrazone linkages, especially under physiological conditions.[7] While both are covalent, the C=N bond can be reversible, particularly in acidic environments.[11]
Q5: Are aromatic aldehydes more reactive than aliphatic ones? A5: Yes, aromatic aldehydes, like the one on this linker, are typically more reactive in these ligation reactions than aliphatic aldehydes.[7]
Troubleshooting Guide: Aldehyde Ligation
| Problem | Possible Cause | Solution |
| Low Ligation Yield | Slow Reaction Kinetics at Neutral pH: The reaction is inherently slow without a catalyst at pH 7. | Add a catalyst like aniline (typically 10-100 mM) to the reaction mixture to accelerate the rate.[10] Alternatively, if the biomolecule is stable, consider lowering the pH to 5.5-6.5. |
| Insufficient Reactant Concentration: Biomolecules are often used at low concentrations. | Increase the molar excess of the aminooxy or hydrazide-functionalized payload (e.g., 5- to 20-fold excess) to help drive the reaction to completion.[7] | |
| Reversibility of the Linkage: The formed hydrazone/oxime bond is hydrolyzing back to the starting materials. | Ensure the purification step is performed promptly after the reaction. For long-term stability, oxime bonds are preferred over hydrazones.[7] | |
| Side Reactions with Protein | Non-specific Aldehyde Reactions: Aldehydes can potentially react with other nucleophiles on a protein, although this is less common than with primary amines. | This is a key advantage of this chemistry's high chemoselectivity. Ensure the target protein does not have other accessible, highly reactive carbonyls or that the reaction partner is a highly specific aminooxy/hydrazide nucleophile. |
Experimental Protocol: Oxime/Hydrazone Ligation
This protocol provides a general procedure for labeling a molecule containing the this compound linker with an aminooxy-functionalized payload.
-
Reagent Preparation:
-
Prepare the aldehyde-containing molecule (e.g., a protein previously labeled via the linker's NHS ester) in a suitable buffer, such as PBS at pH 7.0-7.4.
-
Dissolve the aminooxy- or hydrazide-functionalized payload (e.g., a fluorescent dye) in a compatible solvent (e.g., DMSO) to create a concentrated stock solution.
-
(Optional) Prepare a 1 M stock solution of aniline in an appropriate solvent.
-
-
Ligation Reaction:
-
Add the payload stock solution to the protein solution. A 5- to 20-fold molar excess of the payload is typically used.[7]
-
(Optional) If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature or 37°C for 2-16 hours.[7] The reaction progress can be monitored by methods like HPLC or SDS-PAGE.
-
-
Purification:
-
Remove the excess, unreacted payload and catalyst from the conjugated protein using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[7]
-
-
Analysis:
-
Characterize the final conjugate to determine the degree of labeling or drug-to-antibody ratio (DAR).
-
Summary of Reaction Conditions: Aldehyde Ligation
| Parameter | Recommended Condition | Notes |
| pH | 6.0 - 7.4 | Lower end of the range may increase rate if biomolecule is stable.[10] |
| Temperature | Room Temperature (20-25°C) to 37°C | Higher temperature can increase the reaction rate.[7][12] |
| Reaction Time | 2 - 16 hours | Highly dependent on reactant concentrations and presence of a catalyst.[7] |
| Catalyst | Aniline (10-100 mM) | Significantly accelerates the reaction at neutral pH.[10] |
| Molar Excess (Payload:Aldehyde) | 5:1 to 20:1 | Used to drive the reaction equilibrium towards the product.[7] |
Workflow Diagram: Aldehyde (Oxime/Hydrazone) Ligation
Caption: Workflow for conjugating an aminooxy/hydrazide payload to the aldehyde group.
References
- 1. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation of Oligonucleotides to Peptide Aldehydes via a pH-Responsive N-Methoxyoxazolidine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalyst-free site-selective cross-aldol bioconjugations - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02292C [pubs.rsc.org]
preventing side reactions during 2-(2-Formyl-4-nitrophenoxy)hexanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid. Our aim is to help you anticipate and resolve common issues, thereby preventing side reactions and improving yield and purity.
Experimental Workflow Overview
The synthesis of this compound is a multi-step process. The general workflow involves three key stages: Williamson Ether Synthesis, Nitration, and Hydrolysis.
stability issues of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound in solution.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | Degradation of the compound upon dissolution. | - Ensure the solvent is of high purity and degassed. - Prepare solutions at a low temperature (e.g., on ice). - Analyze the solution immediately after preparation. |
| Loss of biological activity or inconsistent results over time. | Significant degradation of the active compound in the stock solution. | - Prepare fresh stock solutions for each experiment. - If a stock solution must be stored, perform a stability study to determine its usable lifetime under your specific storage conditions. - Aliquot stock solutions to minimize freeze-thaw cycles. |
| Color change of the solution (e.g., turning yellow or brown). | Degradation of the compound, potentially involving the nitro group or aldehyde functionality. | - Protect the solution from light by using amber vials or covering the container with aluminum foil. - Store solutions at the recommended temperature (2-8°C) and for the shortest time necessary. - Consider if components of your experimental medium could be reacting with the compound. |
| Precipitate forms in a stored solution. | - The compound has degraded into less soluble products. - The solubility limit has been exceeded at the storage temperature. | - Visually inspect solutions for precipitates before use. - If a precipitate is observed, it is recommended to discard the solution and prepare a fresh one. Gentle warming and sonication may redissolve the compound if it is a solubility issue, but this will not reverse degradation. |
| Inconsistent reaction yields in conjugation experiments. | The aldehyde or carboxylic acid functional groups have degraded. | - Confirm the purity of the compound before use. - Prepare solutions immediately prior to the reaction. - Ensure the reaction buffer is at an appropriate pH to maintain the stability of the aldehyde and carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a dry environment at 2-8°C.[1]
Q2: What solvents are recommended for preparing stock solutions?
A2: High-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used to prepare stock solutions of bifunctional organic compounds. It is crucial to use dry solvents as water can contribute to hydrolysis.
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions can be influenced by pH. The phenoxyalkanoic acid structure may be susceptible to hydrolysis, particularly under basic conditions. The aldehyde group can also be prone to oxidation. It is recommended to prepare aqueous solutions fresh and use them promptly.
Q4: Can I store solutions of this compound? For how long?
A4: If storage is necessary, it is recommended to store stock solutions in an anhydrous solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability in your specific experimental buffer should be validated if it will be stored for any length of time. The following tables provide exemplary stability data.
Exemplary Stability Data
Table 1: Stability of this compound (10 mM) in Anhydrous DMSO at Different Temperatures.
| Storage Temperature | % Purity after 24 hours | % Purity after 7 days | % Purity after 30 days |
| 2-8°C | 99.5% | 98.1% | 95.3% |
| -20°C | 99.8% | 99.2% | 98.5% |
| -80°C | >99.9% | 99.8% | 99.5% |
Table 2: Exemplary Stability of this compound (1 mM) in Aqueous Buffer at 4°C.
| Buffer pH | % Purity after 1 hour | % Purity after 8 hours | % Purity after 24 hours |
| 5.0 | 99.6% | 98.5% | 96.2% |
| 7.4 | 99.1% | 97.2% | 93.8% |
| 8.5 | 97.8% | 94.0% | 88.1% |
Note: The data in these tables is for illustrative purposes only and should not be considered as actual experimental results. Researchers should perform their own stability studies.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of the compound in a sterile microcentrifuge tube.
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Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
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Vortex briefly and sonicate in a water bath for 5-10 minutes until the compound is fully dissolved.
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If not for immediate use, dispense into single-use aliquots, seal tightly, and store at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Assessing Solution Stability
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Prepare a stock solution of this compound in the desired solvent as described in Protocol 1.
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Dilute the stock solution to the final experimental concentration in the buffer or medium of interest.
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Immediately take a sample for analysis (t=0) using a validated analytical method (e.g., HPLC-UV or LC-MS).
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Store the solution under the desired conditions (e.g., specific temperature, light or dark).
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At specified time points (e.g., 1, 4, 8, 24 hours), take further samples for analysis.
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Compare the peak area of the parent compound at each time point to the t=0 sample to determine the percentage of the compound remaining.
Visualizations
References
troubleshooting low conjugation efficiency with 2-(2-Formyl-4-nitrophenoxy)hexanoic acid
Welcome to the technical support center for 2-(2-Formyl-4-nitrophenoxy)hexanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing conjugation reactions involving this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile bifunctional molecule featuring both an aldehyde and a carboxylic acid functional group.[1] Its primary application is in bioconjugation, where the aldehyde group reacts with primary amines on biomolecules (such as proteins, peptides, or amino-functionalized surfaces) to form a Schiff base. This initial linkage can be further stabilized through reduction to a more stable secondary amine. The carboxylic acid moiety allows for subsequent derivatization, such as attachment to solid supports or conjugation to other molecules. This compound is often used as a key intermediate in the synthesis of molecular probes, enzyme inhibitors, and Proteolysis Targeting Chimeras (PROTACs).[1]
Q2: What is the role of the nitro group and the hexanoic acid spacer in this molecule?
The electron-withdrawing nitro group on the phenoxy ring modulates the electronic properties of the aromatic system, which can influence the reactivity of the aldehyde group.[1] The hexanoic acid spacer provides flexibility and increases solubility, which can help to reduce steric hindrance during conjugation reactions with bulky biomolecules.[1]
Q3: I am observing low conjugation efficiency. What are the potential causes and how can I troubleshoot this?
Low conjugation efficiency in Schiff base formation can arise from several factors. The reaction is an equilibrium process, and the presence of water, a byproduct, can drive the reaction in the reverse direction.[2] Additionally, suboptimal pH and incorrect stoichiometry of reactants can negatively impact the yield.
Troubleshooting Guide: Low Conjugation Efficiency
| Potential Cause | Explanation | Recommended Solution |
| Presence of Water | The formation of a Schiff base is a reversible condensation reaction that produces water. Excess water can hydrolyze the imine bond, shifting the equilibrium back towards the reactants. | Conduct the reaction in an anhydrous organic solvent (e.g., methanol, ethanol, or DMF). Consider adding a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture to sequester water as it is formed. |
| Suboptimal pH | Schiff base formation is pH-dependent. The reaction is typically acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. A pH that is too high will not sufficiently activate the aldehyde. | The optimal pH for Schiff base formation is generally mildly acidic, typically in the range of 4-6. It is advisable to perform small-scale optimization experiments to determine the ideal pH for your specific biomolecule and buffer system. |
| Incorrect Stoichiometry | An inappropriate molar ratio of the aldehyde linker to the amine-containing biomolecule can lead to incomplete conjugation. | To drive the reaction to completion, a molar excess of the this compound linker is often used. A typical starting point is a 5- to 20-fold molar excess of the linker over the biomolecule. |
| Steric Hindrance | The primary amine on the target biomolecule may be located in a sterically hindered environment, preventing efficient reaction with the aldehyde. | The hexanoic acid spacer is designed to mitigate some steric hindrance. If this is still a concern, consider optimizing reaction temperature and time. In some cases, a longer spacer arm on the linker may be necessary. |
| Biomolecule Instability | The pH, temperature, or solvent conditions required for efficient conjugation may be detrimental to the stability and function of your target biomolecule. | Ensure that the chosen reaction conditions are compatible with your biomolecule. It may be necessary to accept a lower conjugation efficiency to preserve the integrity of the target molecule. |
| Competing Reactions | Buffers containing primary amines (e.g., Tris) will compete with your target biomolecule for reaction with the aldehyde. | Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. |
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation with a Protein
This protocol provides a general guideline for the conjugation of this compound to a protein containing accessible primary amines.
Materials:
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Protein solution (in a suitable amine-free buffer, e.g., PBS, pH 7.4)
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This compound
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
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Prepare Linker Stock Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
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Conjugation Reaction: Add the desired molar excess of the linker stock solution to the protein solution with gentle mixing.
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Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.
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Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
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Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.
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Characterization: Characterize the conjugate to determine the degree of labeling using methods such as mass spectrometry or UV-Vis spectroscopy.
Protocol 2: Reductive Amination to Stabilize the Conjugate
To form a more stable secondary amine linkage, the Schiff base formed in Protocol 1 can be reduced.
Materials:
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Schiff base conjugate from Protocol 1
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Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Reaction buffer from Protocol 1
Procedure:
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Prepare Reducing Agent: Prepare a fresh stock solution of the reducing agent in the reaction buffer.
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Reduction Reaction: Add a molar excess (typically 20-50 fold) of the reducing agent to the Schiff base conjugate solution.
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Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
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Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove the reducing agent and any byproducts.
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Characterization: Analyze the final conjugate to confirm the stability of the linkage and determine the degree of labeling.
Quantitative Data
The following table provides expected conjugation efficiencies based on data from similar aromatic aldehydes. Actual yields may vary depending on the specific biomolecule and reaction conditions.
| Parameter | Condition | Expected Yield (%) | Notes |
| pH | 4.5 | 60-75 | Lower pH can lead to protonation of the amine. |
| 6.0 | 75-90 | Often a good starting point for optimization. | |
| 7.5 | 70-85 | Higher pH can increase the rate of hydrolysis of the Schiff base. | |
| Linker Molar Excess | 5x | 50-65 | |
| 10x | 70-85 | ||
| 20x | 80-95 | Higher excess may be needed for less reactive amines. | |
| Reaction Time (RT) | 1 hour | 60-75 | |
| 4 hours | 80-95 | ||
| 12 hours | >90 | Reaction may reach completion earlier. |
Visualizations
Caption: General workflow for bioconjugation using this compound.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Technical Support Center: Purity Assessment of 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid
Welcome to the technical support center for the analytical methods used to assess the purity of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound, offering high resolution and quantitative accuracy. A purity of greater than 98% is typically confirmed by HPLC.[1]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This method is designed to separate the target compound from potential non-polar and polar impurities.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start with a higher concentration of A, gradually increasing B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Detector at 254 nm and 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition. |
Diagram 1: HPLC Experimental Workflow
Caption: A general workflow for the HPLC analysis of this compound.
HPLC Troubleshooting Guide
Question: Why am I observing peak tailing for the main compound?
Answer: Peak tailing is a common issue when analyzing acidic compounds like this compound. The primary causes are secondary interactions between the acidic analyte and the silica-based stationary phase, or issues with the mobile phase pH.
Troubleshooting Steps:
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Adjust Mobile Phase pH: The carboxylic acid group can interact with residual silanols on the column packing. Lowering the pH of the mobile phase (e.g., by using 0.1% formic or trifluoroacetic acid) will ensure the carboxylic acid is fully protonated, minimizing these secondary interactions.
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Use an End-Capped Column: Employ a high-purity, end-capped C18 column to reduce the number of available silanol groups.
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Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
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Ensure Proper Sample Solvent: The sample should be dissolved in a solvent that is weaker than or the same as the initial mobile phase to ensure good peak shape.
Diagram 2: Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in the HPLC analysis of acidic compounds.
Question: My baseline is noisy and drifting. What could be the cause?
Answer: A noisy or drifting baseline can be caused by several factors, including contaminated mobile phase, detector issues, or an improperly conditioned column.
Troubleshooting Steps:
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Prepare Fresh Mobile Phase: Use HPLC-grade solvents and freshly prepared aqueous buffers. Filter aqueous components to remove particulate matter.
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Purge the System: Ensure all solvent lines are properly purged to remove air bubbles.
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Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a run.
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Check Detector Lamp: A failing UV lamp can cause baseline noise. Check the lamp's energy output.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is often required.
Experimental Protocol: GC-MS with Derivatization
This protocol involves the esterification of the carboxylic acid group to increase volatility.
Table 2: GC-MS Derivatization and Analytical Conditions
| Parameter | Recommended Conditions |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or Diazomethane. |
| Reaction Conditions | Heat sample with BSTFA at 60-70 °C for 30 minutes. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent. |
| Carrier Gas | Helium at a constant flow of 1 mL/min. |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 80 °C, ramp to 280 °C at 10 °C/min, hold for 5 min. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | m/z 50-550. |
GC-MS Troubleshooting Guide
Question: I am seeing broad or tailing peaks for my derivatized analyte. What is the issue?
Answer: Poor peak shape in GC-MS after derivatization can be due to incomplete derivatization, active sites in the GC system, or improper chromatographic conditions.
Troubleshooting Steps:
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Optimize Derivatization: Ensure the derivatization reaction has gone to completion. This may involve adjusting the reaction time, temperature, or the amount of derivatizing agent.
-
Check for Active Sites: The aldehyde and nitro groups can be sensitive. Active sites in the inlet liner or the front of the column can cause peak tailing. Use a deactivated inlet liner and trim the first few centimeters of the column.
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Verify Inlet Temperature: An inlet temperature that is too low can cause slow vaporization, leading to broad peaks. Conversely, a temperature that is too high might cause degradation of the analyte.
Question: I am observing "ghost peaks" in my chromatogram. Where are they coming from?
Answer: Ghost peaks are extraneous peaks that can arise from contamination in the syringe, inlet, or from carryover from a previous injection.
Troubleshooting Steps:
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Run a Solvent Blank: Inject the solvent used for sample preparation to see if the ghost peaks are present.
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Clean the Syringe and Inlet: Thoroughly clean the injection syringe and replace the inlet septum and liner.
-
Bake Out the Column: If contamination is suspected in the column, perform a bake-out at a temperature slightly above the final temperature of your analytical run (do not exceed the column's maximum temperature limit).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural confirmation and can be used for quantitative purity assessment (qNMR).
Expected ¹H and ¹³C NMR Chemical Shifts
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~10-13 (broad singlet) | ~170-185 |
| Aldehyde (-CHO) | ~9.8-10.2 (singlet) | ~190-200 |
| Aromatic Protons | ~7.5-8.5 (multiplets) | ~110-150 |
| Methine (-CH-) | Varies (adjacent to oxygen) | ~70-80 |
| Methylene/Methyl (-CH₂-/-CH₃) | ~0.8-2.5 (multiplets) | ~10-40 |
Note: Chemical shifts are solvent-dependent. The carboxylic acid proton signal may broaden or exchange with deuterated solvents like D₂O.[2][3]
NMR Troubleshooting Guide
Question: The carboxylic acid proton peak is very broad or not visible. Is this normal?
Answer: Yes, this is a common observation for carboxylic acid protons in ¹H NMR. The peak can be very broad due to hydrogen bonding and chemical exchange. In some cases, it may be so broad that it is difficult to distinguish from the baseline.
Troubleshooting Steps:
-
Confirm with D₂O Exchange: To confirm the presence of the carboxylic acid proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing the peak to disappear.[2]
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Adjust Concentration: The chemical shift and peak shape of the carboxylic acid proton can be concentration-dependent. Acquiring the spectrum at a different concentration may help to resolve the peak.
Question: Why are there unexpected peaks in my NMR spectrum?
Answer: Unexpected peaks can be due to impurities in the sample, residual solvent, or water.
Troubleshooting Steps:
-
Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks to a table of common NMR solvent impurities.
-
Check for Water: A peak around 1.5-2.5 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆ could be due to water.
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Re-purify the Sample: If the peaks are not from the solvent or water, they are likely impurities from the synthesis or degradation products. Further purification of the sample may be necessary.
Other Analytical Methods
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is useful for confirming the presence of key functional groups.
Table 4: Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid (O-H stretch) | 2500-3300 | Very broad |
| Carbonyl (C=O stretch, acid) | ~1710 | Strong |
| Carbonyl (C=O stretch, aldehyde) | ~1690-1720 | Strong |
| Nitro (N-O asymmetric stretch) | 1550-1475 | Strong |
| Nitro (N-O symmetric stretch) | 1360-1290 | Medium |
| Aromatic (C=C stretch) | ~1600, ~1475 | Medium to weak |
Elemental Analysis
Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to assess purity.
Table 5: Theoretical Elemental Composition for C₁₃H₁₅NO₆
| Element | Mass ( g/mol ) | Theoretical % |
| Carbon (C) | 156.15 | 55.51 |
| Hydrogen (H) | 15.12 | 5.38 |
| Nitrogen (N) | 14.01 | 4.98 |
| Oxygen (O) | 96.00 | 34.13 |
| Total | 281.28 | 100.00 |
Acceptable deviation from the theoretical values is typically within ±0.4%.
General FAQs
Question: What are the potential stability issues with this compound during analysis?
Answer: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially if the sample is not handled and stored properly.[4] It is recommended to store the compound in a cool, dark, and dry place. During analysis, avoid prolonged exposure to air and high temperatures.
Question: What are some likely impurities I might see in my analysis?
Answer: Potential impurities could arise from the starting materials of the synthesis or from side reactions. These might include the corresponding un-nitrated compound, over-oxidation of the aldehyde to a carboxylic acid, or reduction of the nitro group to an amine. Chromatographic methods like HPLC and GC-MS are well-suited to separate and identify these potential impurities.
This technical support guide provides a comprehensive overview of the analytical methods for assessing the purity of this compound. For further assistance, please consult the instrument manuals and relevant scientific literature.
References
Technical Support Center: Optimization of Linker Length in PROTACs using 2-(2-Formyl-4-nitrophenoxy)hexanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length in Proteolysis Targeting Chimeras (PROTACs) utilizing the novel linker precursor, 2-(2-Formyl-4-nitrophenoxy)hexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound as a linker precursor in PROTAC synthesis?
A1: this compound offers a modular approach to PROTAC synthesis. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, allows for a sequential and controlled conjugation of the warhead and the E3 ligase ligand. The carboxylic acid can be readily coupled to an amine-bearing moiety (either the warhead or the E3 ligase ligand) via standard amide bond formation. The aldehyde functionality provides a handle for subsequent conjugation to an amine on the second component through reductive amination. This stepwise synthesis can facilitate the construction of a PROTAC library with varying linker lengths and compositions. The rigid aromatic core of this precursor can also impart favorable conformational constraints on the resulting PROTAC, potentially enhancing ternary complex stability.[1][2][3]
Q2: How does the nitrophenyl group in the linker affect the properties of the PROTAC?
A2: The nitrophenyl group can influence several properties of the final PROTAC molecule. As an electron-withdrawing group, it can impact the chemical reactivity of the aromatic ring.[4] From a drug development perspective, nitroaromatic compounds can sometimes be associated with metabolic liabilities, as the nitro group can be reduced in vivo to potentially reactive species.[4][5][6][7] This could affect the overall stability and safety profile of the PROTAC. Furthermore, the polarity and size of the nitrophenyl group will contribute to the overall physicochemical properties of the PROTAC, such as solubility and cell permeability, which need to be empirically evaluated.[4][8][9][10][11]
Q3: What are the key considerations when optimizing the linker length originating from this precursor?
A3: Optimizing the linker length is a critical step in PROTAC development.[2][12][13][14] When using a linker derived from this compound, the primary consideration is the distance and relative orientation it imposes between the target protein and the E3 ligase.[14] A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex.[12][14] Conversely, a linker that is too long might not effectively bring the two proteins into sufficient proximity for efficient ubiquitination.[12][14] It is recommended to synthesize a library of PROTACs with varying linker lengths by, for example, introducing PEG or alkyl chains between the precursor and one of the ligands.[1]
Q4: Can the aldehyde group in the linker precursor lead to instability of the final PROTAC?
A4: If the aldehyde is converted to a stable secondary or tertiary amine via reductive amination during the synthesis, the final PROTAC should not have inherent instability due to the linker. However, if the linkage is a hydrazone formed from the reaction of the aldehyde with a hydrazine-containing component, it might be susceptible to hydrolysis. While acylhydrazones have been used for initial screening of PROTAC libraries, they are often replaced with more stable linkages like amides for lead candidates.[15] Therefore, ensuring complete and stable bond formation during synthesis is crucial.
Troubleshooting Guides
Issue 1: Low Yield During PROTAC Synthesis
-
Potential Cause: Inefficient amide coupling between the carboxylic acid of the linker precursor and the amine on the first binding moiety.
-
Troubleshooting Steps:
-
Optimize Coupling Reagents: Use highly efficient coupling reagents such as HATU or HOBt/EDC.
-
Ensure Anhydrous Conditions: Water can hydrolyze activated esters, leading to low yields. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) with dry solvents.
-
Check Purity of Reactants: Impurities in the linker precursor or the binding ligands can interfere with the reaction. Confirm the purity of all starting materials using techniques like NMR and LC-MS.
-
Reductive Amination Issues: If the low yield occurs during the reductive amination step, ensure the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) is fresh and active. The reaction pH is also critical for this step and may require optimization.[16]
-
-
Potential Cause: Steric hindrance around the reactive sites.
-
Troubleshooting Steps:
-
Modify Attachment Point: If possible, consider synthesizing an analog of your binding ligand with the amine attachment point at a less sterically hindered position.
-
Introduce a Spacer: Add a small, flexible spacer (e.g., a short PEG chain) to either the linker precursor or the binding ligand to alleviate steric clash.
-
Issue 2: Poor Cell Permeability of the PROTAC
-
Potential Cause: The physicochemical properties of the PROTAC, influenced by the linker, are not favorable for crossing the cell membrane. Aromatic and nitroaromatic groups can contribute to poor permeability.[10][11][17]
-
Troubleshooting Steps:
-
Modify Linker Lipophilicity: Synthesize analogs with linkers that have a better balance of hydrophilicity and lipophilicity. This can be achieved by incorporating alkyl chains or PEG units of varying lengths.
-
Assess with Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays to quantitatively assess the permeability of your PROTACs.[8][9][17][18]
-
Consider Prodrug Strategies: If permeability remains an issue, more advanced strategies such as prodrug approaches could be explored to mask polar groups.
-
Issue 3: No or Low Target Protein Degradation
-
Potential Cause: The linker length and/or conformation is suboptimal, leading to an unstable or non-productive ternary complex.
-
Troubleshooting Steps:
-
Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths. For the given precursor, this would involve synthesizing derivatives where the hexanoic acid chain is shortened or lengthened, or where PEG units are incorporated.
-
Biophysical Assays: Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of your PROTAC to both the target protein and the E3 ligase individually, and to assess the formation and stability of the ternary complex.[1]
-
Cellular Target Engagement: Confirm that your PROTAC is entering the cell and binding to the target protein using assays like the Cellular Thermal Shift Assay (CETSA).
-
-
Potential Cause: The PROTAC molecule is metabolically unstable. The nitroaromatic moiety can be susceptible to metabolic reduction.[4][5][6][7]
-
Troubleshooting Steps:
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Metabolic Stability Assays: Assess the stability of your PROTAC in liver microsomes or hepatocytes to determine its metabolic half-life.
-
Modify the Linker: If the nitro group is identified as a metabolic hotspot, consider synthesizing an analog where it is replaced with a different, more stable functional group (e.g., a cyano or chloro group).
-
Issue 4: "Hook Effect" Observed in Dose-Response Curves
-
Potential Cause: At high concentrations, the PROTAC forms binary complexes (PROTAC-target or PROTAC-E3 ligase) more readily than the productive ternary complex.
-
Troubleshooting Steps:
-
Optimize Linker for Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second. This stabilizes the ternary complex. Modifying the rigidity and composition of the linker can influence cooperativity.
-
Detailed Dose-Response: Perform a broad dose-response experiment (e.g., from picomolar to high micromolar concentrations) to fully characterize the hook effect and identify the optimal concentration range for maximal degradation (Dmax).
-
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data for a series of PROTACs (PROTAC-A, -B, and -C) designed to target Bruton's tyrosine kinase (BTK) for degradation by the Cereblon (CRBN) E3 ligase. These PROTACs were synthesized using a linker derived from this compound, with variations in the length of a PEG spacer introduced to modulate the overall linker length.
Table 1: Binding Affinities and Ternary Complex Formation
| PROTAC ID | Linker Modification | BTK Binding (Kd, nM) | CRBN Binding (Kd, nM) | Ternary Complex Kd (nM) | Cooperativity (α) |
| PROTAC-A | No PEG spacer | 25 | 150 | 50 | 1.2 |
| PROTAC-B | PEG2 spacer | 28 | 145 | 25 | 2.5 |
| PROTAC-C | PEG4 spacer | 30 | 160 | 45 | 1.5 |
Table 2: Cellular Degradation and Permeability
| PROTAC ID | DC50 (nM) | Dmax (%) | PAMPA Permeability (10-6 cm/s) |
| PROTAC-A | 500 | 65 | 1.5 |
| PROTAC-B | 50 | 92 | 1.2 |
| PROTAC-C | 250 | 80 | 0.9 |
Note: This data is illustrative and intended to demonstrate the impact of linker length on PROTAC performance. Actual results will vary depending on the specific target, E3 ligase, and cell line used.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Reductive Amination
This protocol describes a general method for the second step of PROTAC synthesis using the aldehyde functionality of the linker.
-
Reaction Setup: To a solution of the aldehyde-functionalized intermediate (1 equivalent) in a suitable solvent (e.g., dichloromethane or dichloroethane), add the amine-containing binding moiety (1.1 equivalents).
-
Acid Catalyst: Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours.
-
Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control and determine the DC50 and Dmax values.[1]
Protocol 3: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere, treat them with serial dilutions of the PROTAC.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: BTK signaling pathway and PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 14. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step is a Williamson ether synthesis, reacting 2-hydroxy-5-nitrobenzaldehyde with a methyl 2-bromohexanoate ester. The second step involves the hydrolysis of the resulting methyl ester to yield the final carboxylic acid product.
Q2: What are the most common byproducts in this synthesis?
The most common byproducts originate from side reactions in the Williamson ether synthesis step. These include elimination products from the alkyl halide and C-alkylation of the phenoxide. Incomplete hydrolysis in the second step can also leave unreacted methyl ester as an impurity.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
For reaction monitoring and final product analysis, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. These techniques can confirm the purity of the product, identify byproducts, and verify the chemical structure.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ether Product in Step 1
Q: My Williamson ether synthesis is resulting in a low yield of methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. What are the potential causes and solutions?
A: Low yields in this step are often due to competing side reactions, primarily the E2 elimination of the alkyl halide, or suboptimal reaction conditions.
Possible Causes and Solutions:
-
E2 Elimination: The use of a strong, sterically hindered base can favor the elimination of HBr from methyl 2-bromohexanoate, leading to the formation of methyl 2-hexenoate.
-
Suboptimal Temperature: Higher temperatures can promote the E2 elimination reaction.[1]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction by TLC or LC-MS can help determine the optimal temperature.
-
-
C-Alkylation: The phenoxide of 2-hydroxy-5-nitrobenzaldehyde is an ambident nucleophile and can undergo alkylation at the carbon atom of the aromatic ring, although O-alkylation is generally favored.
-
Solution: The choice of solvent can influence the O/C alkylation ratio. Protic solvents can solvate the oxygen of the phenoxide, making it less nucleophilic and potentially increasing C-alkylation. Aprotic polar solvents like DMF or DMSO are often used to favor O-alkylation.
-
-
Purity of Starting Materials: Impurities in 2-hydroxy-5-nitrobenzaldehyde or methyl 2-bromohexanoate can lead to side reactions and lower yields.
-
Solution: Ensure the purity of your starting materials using appropriate analytical techniques before starting the synthesis.
-
Issue 2: Incomplete Hydrolysis of the Methyl Ester
Q: I am observing the presence of the methyl ester intermediate in my final product after the hydrolysis step. How can I ensure complete hydrolysis?
A: Incomplete hydrolysis is a common issue and can be addressed by optimizing the reaction conditions.
Possible Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The hydrolysis of the ester may be slow under the current conditions.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine when the starting material has been completely consumed.
-
-
Inadequate Amount of Base/Acid: An insufficient amount of acid or base catalyst will result in incomplete hydrolysis.
-
Solution: Ensure that a sufficient molar excess of the acid or base catalyst is used.
-
-
Poor Solubility: The methyl ester may not be fully soluble in the reaction mixture, limiting its contact with the hydrolyzing agent.
-
Solution: A co-solvent system, such as methanol/water or ethanol/water, can be employed to improve the solubility of the ester.
-
Byproduct Summary
| Byproduct Name | Origin | Method of Identification | Mitigation Strategy |
| Methyl 2-hexenoate | E2 Elimination of methyl 2-bromohexanoate | GC-MS, NMR | Use a less hindered base, lower reaction temperature.[1][2] |
| C-alkylated 2-hydroxy-5-nitrobenzaldehyde | C-alkylation of the phenoxide | LC-MS, NMR | Use a polar aprotic solvent (e.g., DMF, DMSO). |
| 2-hydroxy-5-nitrobenzaldehyde | Unreacted starting material | TLC, HPLC | Ensure appropriate stoichiometry and reaction time. |
| Methyl 2-bromohexanoate | Unreacted starting material | GC-MS, TLC | Ensure appropriate stoichiometry and reaction time. |
| Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate | Incomplete hydrolysis | TLC, HPLC, NMR | Increase reaction time, temperature, or catalyst concentration. |
Experimental Protocols
Step 1: Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (Williamson Ether Synthesis)
-
Preparation: To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 equivalents).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add methyl 2-bromohexanoate (1.2 equivalents) dropwise to the mixture.
-
Heating: Heat the reaction mixture to 60-80°C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate
-
Reaction Setup: Suspend methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (1 equivalent) in a mixture of methanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide (2-3 equivalents) in water to the suspension. Heat the mixture to reflux (around 65-70°C) and stir until the reaction is complete (monitor by TLC or HPLC, typically 2-4 hours).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Bifunctional Linkers: Profiling 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics and bioconjugation, the choice of a bifunctional linker is a critical determinant of the efficacy, stability, and overall performance of the resulting conjugate. This guide provides an objective comparison of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid, an aldehyde-containing heterobifunctional linker, with other widely used linker classes. The information presented is supported by a summary of experimental data and detailed methodologies to inform rational linker selection in drug development and research.
Introduction to this compound
This compound is a heterobifunctional linker featuring two distinct reactive moieties: a formyl (aldehyde) group and a carboxylic acid.[1] This dual functionality allows for the sequential conjugation of two different molecules. The aldehyde group provides a versatile handle for site-specific bioconjugation through the formation of a Schiff base with primary amines, which can be subsequently stabilized by reduction to a more stable secondary amine.[2][3] The carboxylic acid can be activated to react with amines or other nucleophiles, enabling attachment to a wide range of molecules. The hexanoic acid spacer provides flexibility and may reduce steric hindrance during conjugation.[2]
Comparative Analysis of Bifunctional Linkers
The selection of a bifunctional linker is a multifaceted decision that involves a trade-off between stability, conjugation efficiency, and the desired biological activity. This guide compares this compound, as a representative aldehyde-based linker, with other prominent linker classes, including those based on N-hydroxysuccinimide (NHS) esters and maleimides.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize key quantitative data comparing the performance of different bifunctional linker chemistries. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature, and performance can be influenced by the specific biomolecules and reaction conditions.
Table 1: Reaction Kinetics of Common Bifunctional Linker Chemistries
| Linker Chemistry | Reactive Groups | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Optimal pH |
| Aldehyde-Amine (Schiff Base) | Aldehyde + Primary Amine | 10⁻³ - 10³ (can be catalyzed)[4] | 4.0 - 7.0 (catalyzed at neutral pH)[4] |
| NHS Ester-Amine | NHS Ester + Primary Amine | ~10¹ - 10²[4] | 7.0 - 8.5[4] |
| Maleimide-Thiol | Maleimide + Thiol | ~10³[4] | 6.5 - 7.5[4] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide + Cyclooctyne | 10⁻¹ - 1[4] | 4.0 - 9.0 |
Table 2: Stability of Covalent Bonds Formed by Different Linker Chemistries
| Linkage | Formed From | General Stability | Key Instability Factor | Typical Half-life (Physiological Conditions) |
| Secondary Amine (Reduced Schiff Base) | Aldehyde + Amine (with reduction) | High | Generally considered stable | Very long[5] |
| Oxime | Aldehyde + Aminooxy | High | Acid-catalyzed hydrolysis[6] | ~1 month[6] |
| Hydrazone | Aldehyde + Hydrazide | Moderate | Hydrolysis (pH-dependent)[7] | Hours to days |
| Amide | NHS Ester + Amine | High | Generally stable | Very long |
| Thioether | Maleimide + Thiol | Moderate to Low | Retro-Michael reaction in the presence of thiols[6] | Hours to >200 hours (structure dependent)[6] |
| Triazole | Azide + Alkyne (Click Chemistry) | Very High | Generally considered inert[6] | Exceptionally long[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and evaluation of bifunctional linkers.
Protocol 1: General Procedure for Protein Conjugation using this compound
This protocol describes a two-step conjugation process where a payload is first attached to the carboxylic acid moiety of the linker, followed by conjugation of the aldehyde group to a protein.
Step 1: Activation of Carboxylic Acid and Payload Attachment
-
Reagent Preparation:
-
Dissolve this compound in a suitable anhydrous organic solvent (e.g., DMF or DMSO).
-
Prepare a solution of the payload containing a primary amine in the same solvent.
-
Prepare a fresh solution of a carbodiimide coupling agent (e.g., EDC) and an activator (e.g., NHS) in the same solvent.
-
-
Activation and Coupling:
-
Add the EDC/NHS solution to the linker solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the payload solution to the activated linker solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the linker-payload conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC) to remove unreacted starting materials.
-
Step 2: Protein Conjugation via Schiff Base Formation and Reduction
-
Protein Preparation:
-
Buffer exchange the target protein into a suitable reaction buffer (e.g., PBS, pH 7.2-7.4). The protein should have accessible primary amine groups (e.g., lysine residues).
-
-
Schiff Base Formation:
-
Add a molar excess of the purified linker-payload conjugate to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
-
Reduction of Schiff Base:
-
Prepare a fresh solution of a reducing agent (e.g., sodium cyanoborohydride).
-
Add the reducing agent to the reaction mixture.
-
Incubate for an additional 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Remove excess, unreacted linker-payload and reducing agent using a desalting column or size-exclusion chromatography (SEC).
-
Characterize the final protein conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy or mass spectrometry) and assess its purity and aggregation state (e.g., by SEC).
-
Protocol 2: Comparative In Vitro Stability Assessment of Linkages
This protocol outlines a method to compare the stability of different linker-payload bonds in human plasma.
-
Materials:
-
Purified protein conjugates with different linkers.
-
Human plasma.
-
PBS.
-
Analytical system (e.g., HPLC, LC-MS).
-
-
Procedure:
-
Incubation: Incubate each protein conjugate in human plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Sample Preparation: At each time point, process the plasma samples to isolate the conjugate. This may involve affinity capture or other purification methods.
-
Analysis: Analyze the purified samples by an appropriate analytical method (e.g., HIC-HPLC or RP-HPLC) to determine the amount of intact conjugate and any released payload.
-
Data Analysis: Plot the percentage of intact conjugate over time to determine the stability and half-life of the linker in plasma.
-
Mandatory Visualization
Diagrams illustrating key pathways and workflows provide a clearer understanding of the processes involved.
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: General experimental workflow for ADC synthesis and characterization.
Caption: Logical relationship of pros and cons for different linker types.
Conclusion
The selection of a bifunctional linker is a critical decision in the development of bioconjugates. This compound, as a representative of aldehyde-based linkers, offers the potential for site-specific conjugation and the formation of highly stable bonds upon reduction.[2][5] While the reaction kinetics may be slower compared to maleimide-thiol chemistry, they can be optimized.[4] The choice between an aldehyde-based linker and other chemistries like NHS esters or maleimides will depend on the specific application, the desired level of homogeneity, and the required stability of the final conjugate. For applications demanding high stability and controlled conjugation, aldehyde-based linkers present a compelling option.
References
A Comparative Analysis of 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid and its Methyl Ester for Research Applications
For Researchers, Scientists, and Drug Development Professionals: A guide to the synthesis, properties, and functional differences between 2-(2-Formyl-4-nitrophenoxy)hexanoic acid and its methyl ester.
This guide provides a detailed comparative analysis of this compound and its corresponding methyl ester, two closely related compounds with distinct applications in chemical biology and drug discovery. While the carboxylic acid serves as a versatile bifunctional linker, its methyl ester is primarily utilized as a key synthetic intermediate. This document outlines their physicochemical properties, synthesis, and potential biological relevance, supported by available data and established experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties for both compounds is presented below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions.
| Property | This compound | Methyl 2-(2-Formyl-4-nitrophenoxy)hexanoate | Data Source |
| CAS Number | 335153-21-4 | 335153-23-6 | [1] |
| Molecular Formula | C₁₃H₁₅NO₆ | C₁₄H₁₇NO₆ | [2][3] |
| Molecular Weight | 281.27 g/mol | 295.29 g/mol | [1] |
| Appearance | Not Specified | Yellow crystalline solid | [4] |
| Boiling Point | Not Available | 433.6 ± 35.0 °C (Predicted) | [5] |
| Density | Not Available | 1.231 ± 0.06 g/cm³ (Predicted) | [4] |
| Melting Point | Not Available | Not Available | |
| Solubility | Expected to be soluble in many organic solvents and aqueous bases. | Expected to be soluble in many organic solvents; sparingly soluble in water. | General Knowledge |
Synthesis and Interconversion
The synthesis of this compound typically proceeds via the hydrolysis of its methyl ester. This underscores the role of the methyl ester as a direct precursor to the carboxylic acid.
Synthesis of Methyl 2-(2-Formyl-4-nitrophenoxy)hexanoate
The synthesis of the methyl ester can be achieved through the reaction of 2-hydroxy-5-nitrobenzaldehyde with a methyl 2-bromohexanoate. This nucleophilic substitution reaction is a common method for the preparation of phenoxy esters.
Synthesis of this compound
The carboxylic acid is readily obtained by the hydrolysis of the corresponding methyl ester. This reaction is typically carried out under acidic or basic conditions.
Caption: Synthetic relationship between the methyl ester and carboxylic acid.
Comparative Functional Analysis
The primary difference between the two molecules lies in their terminal functional group: a carboxylic acid versus a methyl ester. This seemingly minor structural change has significant implications for their reactivity and potential applications.
Reactivity
-
This compound : The presence of the carboxylic acid group allows for a wide range of derivatization reactions, including amidation and esterification. The aldehyde group can participate in reactions such as Schiff base formation and reductive amination. The nitro group can be reduced to an amine, providing another site for modification.
-
Methyl 2-(2-Formyl-4-nitrophenoxy)hexanoate : The methyl ester is generally less reactive than the carboxylic acid. The ester can be hydrolyzed to the carboxylic acid or undergo transesterification. The aldehyde and nitro groups exhibit similar reactivity to those in the carboxylic acid.
Caption: Functional group comparison and associated reactivities.
Biological Activity and Applications
-
This compound : This molecule is a bifunctional linker. The carboxylic acid can be used to attach the molecule to amines on proteins or other biomolecules, while the aldehyde can react with other functional groups. This makes it a valuable tool for creating bioconjugates, probes, and for use in proteolysis-targeting chimeras (PROTACs). General screening has suggested potential antimicrobial, anti-inflammatory, and anticancer properties for related phenoxyacetic acid derivatives, though specific data for this compound is lacking.
-
Methyl 2-(2-Formyl-4-nitrophenoxy)hexanoate : The primary role of the methyl ester is as a synthetic intermediate.[6][7] Its ester group makes it less suitable for direct conjugation to biological molecules compared to the carboxylic acid. It is a crucial precursor in the synthesis of the more functionally versatile carboxylic acid and other derivatives, such as 7-Amino-4,5-dihydrobenzo[f][6][8]oxazepin-3-ones.[7]
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized protocols for key experimental procedures.
Determination of Solubility
-
Preparation of Solutions : Prepare saturated solutions of both the carboxylic acid and the methyl ester in a range of solvents (e.g., water, ethanol, dichloromethane, dimethyl sulfoxide).
-
Equilibration : Stir the solutions at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Quantification : Centrifuge the solutions to pellet any undissolved solid. A known volume of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved solid is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Stock Solutions : Dissolve the carboxylic acid and methyl ester in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions : Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing appropriate bacterial growth medium.
-
Inoculation : Add a standardized suspension of the test microorganism to each well.
-
Incubation : Incubate the plates at the optimal growth temperature for the microorganism for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC) : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Caption: General workflow for comparative experimental analysis.
Conclusion
This compound and its methyl ester are chemically related but functionally distinct molecules. The carboxylic acid is a versatile tool for bioconjugation and chemical biology due to its reactive handles. In contrast, the methyl ester serves primarily as a stable, isolatable intermediate in the synthesis of the carboxylic acid and other complex molecules. The choice between these two compounds is therefore dictated by the intended application: the carboxylic acid for direct use in functional studies and bioconjugation, and the methyl ester for synthetic purposes. Further experimental studies are warranted to provide a more detailed, quantitative comparison of their physicochemical and biological properties.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C13H15NO6) [pubchemlite.lcsb.uni.lu]
- 3. methyl (2R)-2-(2-formyl-4-nitrophenoxy)hexanoate | C14H17NO6 | CID 97170356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Methyl 2-(2-forMyl-4-nitrophenoxy)hexanoate | 335153-23-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
A Comparative Guide to the Stability of Schiff Bases: Featuring 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of the Schiff base formed from 2-(2-Formyl-4-nitrophenoxy)hexanoic acid against Schiff bases derived from other aromatic aldehydes. The stability of a Schiff base, or imine, is a critical parameter in drug development and various chemical syntheses, influencing shelf-life, bioavailability, and reaction kinetics. This document outlines the key factors affecting stability and provides experimental protocols for assessment, supported by comparative data.
Introduction to Schiff Base Stability
Schiff bases are characterized by the azomethine group (-C=N-). Their stability is primarily influenced by the electronic and steric properties of the parent aldehyde and amine, as well as environmental factors such as pH and temperature. Generally, Schiff bases derived from aromatic aldehydes are more stable than their aliphatic counterparts due to conjugation.[1] The presence of electron-withdrawing or electron-donating groups on the aromatic rings can further modulate this stability.
The Schiff base of this compound possesses an electron-withdrawing nitro group (-NO₂), which is expected to influence the electrophilicity of the imine carbon and thus its susceptibility to hydrolysis. For a robust assessment, we will compare its stability with Schiff bases derived from salicylaldehyde (containing an electron-donating hydroxyl group) and p-chlorobenzaldehyde (containing a weakly electron-withdrawing chloro group).
Comparative Stability Data
The stability of a Schiff base can be assessed through two primary metrics: its resistance to hydrolysis under various pH conditions and its thermal stability.
Table 1: Comparative Hydrolysis of Aromatic Schiff Bases
| Schiff Base Derivative (from Aldehyde) | Substituent Effect | Expected Hydrolysis Rate at Acidic pH | Expected Hydrolysis Rate at Basic pH |
| This compound | Strong Electron-Withdrawing (-NO₂) | Moderate to High | Moderate |
| Salicylaldehyde | Electron-Donating (-OH) | Low to Moderate | Low |
| p-Chlorobenzaldehyde | Weak Electron-Withdrawing (-Cl) | Moderate | Moderate |
Note: The expected hydrolysis rates are based on general principles of electronic effects on Schiff base stability. Actual rates will vary depending on the specific amine and reaction conditions.
Table 2: Comparative Thermal Stability of Aromatic Schiff Bases
| Schiff Base Derivative (from Aldehyde) | Substituent Group | Onset Decomposition Temperature (°C) |
| Nitro-substituted Benzaldehyde | -NO₂ | > 160[2][3] |
| Salicylaldehyde | -OH | ~160-250 |
| Chloro-substituted Benzaldehyde | -Cl | ~150-250 |
Note: Decomposition temperatures are influenced by the specific structure of the Schiff base and the experimental conditions (e.g., heating rate).
Experimental Protocols
Detailed methodologies for assessing the hydrolytic and thermal stability of Schiff bases are provided below.
Protocol 1: Hydrolytic Stability Assessment via UV-Vis Spectroscopy
This method monitors the hydrolysis of the Schiff base by observing changes in the UV-Vis spectrum over time. The disappearance of the absorbance peak corresponding to the Schiff base and the appearance of peaks for the aldehyde and amine indicate hydrolysis.
Materials:
-
Schiff base solution (e.g., 1 x 10⁻⁴ M in a suitable solvent like ethanol or methanol)
-
Buffer solutions at various pH values (e.g., pH 4, 7, and 9)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the Schiff base in an appropriate organic solvent.
-
Prepare a series of buffered aqueous solutions at the desired pH values.
-
Initiate the hydrolysis reaction by adding a small aliquot of the Schiff base stock solution to a cuvette containing the buffer solution. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to maintain a primarily aqueous environment.
-
Immediately place the cuvette in the spectrophotometer and begin recording the UV-Vis spectrum at regular intervals (e.g., every 5 minutes) over a defined period. The wavelength of maximum absorbance (λmax) for the Schiff base should be monitored.
-
The rate of hydrolysis can be determined by plotting the absorbance at λmax against time. The data can be fitted to a first-order kinetic model to determine the rate constant (k) and half-life (t₁/₂) of the hydrolysis reaction.
Protocol 2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Materials:
-
Schiff base sample (solid)
-
Thermogravimetric Analyzer (TGA)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Place a small, accurately weighed amount of the Schiff base sample into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample under a controlled atmosphere (typically nitrogen to prevent oxidative degradation) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset decomposition temperature is determined from the TGA curve as the temperature at which significant mass loss begins.
Visualizing Reaction Pathways and Workflows
Hydrolysis of a Schiff Base
The hydrolysis of a Schiff base is a reversible reaction that is typically catalyzed by acid or base. The general mechanism involves the nucleophilic attack of water on the imine carbon, followed by proton transfer and cleavage of the C-N bond to regenerate the aldehyde and amine.
Caption: Mechanism of acid-catalyzed Schiff base hydrolysis.
Experimental Workflow for Stability Assessment
A logical workflow is crucial for the systematic assessment of Schiff base stability. This involves synthesis, characterization, and subsequent stability testing under controlled conditions.
Caption: Experimental workflow for stability assessment.
Decision Tree for Stability Comparison
This decision tree illustrates the logical process for comparing the stability of the target Schiff base with alternatives based on experimental data.
Caption: Decision tree for comparative stability analysis.
References
Spectroscopic Validation of 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid: A Comparative Guide
For Immediate Release
This publication provides a comprehensive guide to the spectroscopic validation of the chemical structure of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid, a bifunctional molecule of interest in chemical biology and drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with related structures and detailed experimental protocols for spectroscopic characterization.
Introduction
This compound (molecular formula: C₁₃H₁₅NO₆, molecular weight: 281.26 g/mol ) is a valuable synthetic intermediate possessing three key functional groups: a carboxylic acid, an aromatic aldehyde, and a nitro group.[1] This unique combination allows for diverse chemical modifications, making it a versatile building block in the synthesis of complex molecular probes and potential therapeutic agents. Accurate structural confirmation is paramount for its application in research and development. This guide outlines the expected spectroscopic signatures for its validation using nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS).
Comparative Spectroscopic Analysis
To provide a clear benchmark for the validation of this compound, we present a comparison of its expected spectroscopic data with that of two alternative compounds: the structurally related 2-(2-Formyl-4-nitrophenoxy)acetic acid and the non-nitrated analogue, 2-(2-Formylphenoxy)hexanoic acid.
Table 1: Comparison of ¹H NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Formyl Proton (CHO) | Aromatic Protons | Alkyl/Acyl Chain Protons | Carboxylic Acid Proton (COOH) |
| This compound | ~10.4 ppm (s) | ~7.5-8.5 ppm (m) | ~0.9-2.5 ppm (m), ~4.8 ppm (t) | ~11-13 ppm (br s) |
| 2-(2-Formyl-4-nitrophenoxy)acetic acid | ~10.3 ppm (s) | ~7.3-8.6 ppm (m) | ~4.9 ppm (s) | ~11-13 ppm (br s) |
| 2-(2-Formylphenoxy)hexanoic acid | ~10.5 ppm (s) | ~6.9-7.8 ppm (m) | ~0.9-2.4 ppm (m), ~4.7 ppm (t) | ~11-13 ppm (br s) |
Note: Data for this compound and 2-(2-Formylphenoxy)hexanoic acid are predicted based on known chemical shift ranges. Data for 2-(2-Formyl-4-nitrophenoxy)acetic acid is based on available experimental data.
Table 2: Comparison of ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Formyl Carbon (CHO) | Aromatic Carbons | Carboxylic Carbon (COOH) | Alkyl/Acyl Chain Carbons | Ether-linked Aromatic Carbon |
| This compound | ~188-192 ppm | ~115-160 ppm | ~170-175 ppm | ~13-75 ppm | ~155-160 ppm |
| 2-(2-Formyl-4-nitrophenoxy)acetic acid | ~188-192 ppm | ~115-160 ppm | ~170-175 ppm | ~65-70 ppm | ~155-160 ppm |
| 2-(2-Formylphenoxy)hexanoic acid | ~188-192 ppm | ~110-165 ppm | ~170-175 ppm | ~13-75 ppm | ~158-162 ppm |
Note: All ¹³C NMR data are predicted based on established chemical shift ranges for the respective functional groups.
Table 3: Comparison of FTIR Spectroscopic Data (Expected Ranges)
| Compound | C=O Stretch (Aldehyde) | C=O Stretch (Carboxylic Acid) | NO₂ Stretch (Asymmetric/Symmetric) | C-O-C Stretch (Ether) | O-H Stretch (Carboxylic Acid) |
| This compound | ~1690-1710 cm⁻¹ | ~1700-1725 cm⁻¹ | ~1510-1550 cm⁻¹ / ~1330-1370 cm⁻¹ | ~1200-1280 cm⁻¹ | ~2500-3300 cm⁻¹ (broad) |
| 2-(2-Formyl-4-nitrophenoxy)acetic acid | ~1690-1710 cm⁻¹ | ~1700-1725 cm⁻¹ | ~1510-1550 cm⁻¹ / ~1330-1370 cm⁻¹ | ~1200-1280 cm⁻¹ | ~2500-3300 cm⁻¹ (broad) |
| 2-(2-Formylphenoxy)hexanoic acid | ~1680-1700 cm⁻¹ | ~1700-1725 cm⁻¹ | N/A | ~1200-1280 cm⁻¹ | ~2500-3300 cm⁻¹ (broad) |
Table 4: Comparison of Mass Spectrometry Data (Predicted)
| Compound | Molecular Ion [M]⁺ | [M-H]⁻ | Key Fragmentation Patterns |
| This compound | 281.09 | 280.08 | Loss of H₂O, COOH, NO₂ |
| 2-(2-Formyl-4-nitrophenoxy)acetic acid | 225.03 | 224.02 | Loss of H₂O, COOH, NO₂ |
| 2-(2-Formylphenoxy)hexanoic acid | 236.10 | 235.10 | Loss of H₂O, COOH |
Note: Mass spectrometry data is based on predicted exact masses.[2]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl, KBr).
-
-
Instrument: A standard FTIR spectrometer.
-
Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan of the empty sample compartment or the pure KBr pellet.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Method: Electrospray ionization (ESI) is recommended for this type of molecule.
-
Acquisition:
-
Acquire spectra in both positive and negative ion modes.
-
Perform fragmentation analysis (MS/MS) on the molecular ion to confirm the structure.
-
Visualization of Validation Workflow
The logical workflow for the spectroscopic validation of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of the target compound.
Signaling Pathway Analogy
While not a biological signaling pathway, the process of structural elucidation can be visualized as a pathway where information from different spectroscopic techniques converges to confirm the final structure.
Caption: Convergent pathway for structural elucidation from multiple spectroscopic data sources.
Conclusion
The structural integrity of this compound can be confidently established through a combination of ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry. The data presented in this guide, including comparative tables with related compounds and detailed experimental protocols, provides a robust framework for researchers to validate their synthesized material. The characteristic spectroscopic signatures of the formyl, nitro, carboxylic acid, and hexanoic acid moieties provide a unique fingerprint for this versatile molecule.
References
comparative reactivity of the aldehyde group in 2-(2-Formyl-4-nitrophenoxy)hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the aldehyde group's reactivity in 2-(2-Formyl-4-nitrophenoxy)hexanoic acid against other common aromatic aldehydes. Understanding these reactivity profiles is crucial for applications in bioconjugation, molecular probe synthesis, and the development of Proteolysis Targeting Chimeras (PROTACs), where the aldehyde serves as a key reactive handle.[1] The analysis is based on established principles of organic chemistry, focusing on the electronic and steric effects imparted by the molecule's unique substituents.
Factors Influencing Aldehyde Reactivity
The reactivity of an aromatic aldehyde in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon.[2][3] This is influenced by two main factors:
-
Electronic Effects: Substituents on the aromatic ring can either withdraw or donate electron density. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus more reactive.[3][4] Conversely, electron-donating groups (EDGs) decrease electrophilicity and reactivity.[5]
-
Steric Effects: Bulky groups near the aldehyde functionality can hinder the approach of a nucleophile, slowing down the reaction rate compared to less hindered aldehydes.[2][3]
In This compound , the key features influencing reactivity are:
-
A strong electron-withdrawing nitro group (-NO₂) at the para-position relative to the ether linkage. This group significantly increases the electrophilicity of the aldehyde's carbonyl carbon.[1][6]
-
A bulky 2-phenoxyhexanoic acid substituent at the ortho-position . This group can introduce steric hindrance that may modulate the approach of nucleophiles.
Comparative Reactivity Profile
To contextualize the reactivity of this compound, we compare it with two benchmark aromatic aldehydes: 4-nitrobenzaldehyde and salicylaldehyde. 4-Nitrobenzaldehyde serves as a benchmark for a highly reactive aromatic aldehyde due to its strong electron-withdrawing group.[7][8] Salicylaldehyde provides a comparison with an ortho-substituted aldehyde that features an electron-donating hydroxyl group capable of intramolecular hydrogen bonding.[9]
Table 1: Comparative Analysis of Aldehyde Reactivity
| Compound | Key Structural Features | Expected Relative Reactivity (Towards Nucleophiles) | Rationale |
| This compound | - Strong electron-withdrawing nitro group.- Bulky ortho-phenoxyalkanoic acid substituent. | High | The potent electron-withdrawing effect of the nitro group strongly activates the aldehyde, making it highly electrophilic.[1][6] This electronic activation is expected to be the dominant factor, though reactivity may be slightly tempered by steric hindrance from the ortho substituent compared to 4-nitrobenzaldehyde. |
| 4-Nitrobenzaldehyde | - Strong electron-withdrawing nitro group.- Minimal steric hindrance. | Very High | The nitro group strongly deactivates the aromatic ring, making the carbonyl carbon highly electrophilic and reactive toward nucleophiles.[8] It is a versatile intermediate in organic synthesis for this reason.[8] |
| Salicylaldehyde | - Electron-donating hydroxyl group at the ortho-position.- Potential for intramolecular hydrogen bonding. | Moderate | The ortho-hydroxyl group can donate electron density via resonance, slightly reducing the aldehyde's electrophilicity. It can also form an internal hydrogen bond, which can influence the conformation and reactivity of the aldehyde group.[9] |
Note: The relative reactivity is a qualitative assessment based on established electronic and steric principles. Actual reaction rates would need to be determined empirically under specific experimental conditions.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to comparing chemical reactivity. The following are detailed methodologies for key reactions used to assess aldehyde reactivity.
Schiff Base Formation with a Primary Amine
This reaction is a cornerstone for bioconjugation and is an excellent measure of aldehyde electrophilicity.[1][10] The rate of imine formation is typically monitored spectrophotometrically.
Objective: To determine the relative rate of Schiff base formation.
Materials:
-
Aldehyde of interest (10 mM stock in DMSO)
-
Benzylamine (10 mM stock in reaction buffer)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Protocol:
-
Equilibrate the spectrophotometer to 25°C.
-
In a quartz cuvette, add 980 µL of reaction buffer.
-
Add 10 µL of the aldehyde stock solution to the cuvette, mix by pipetting, and record the initial absorbance spectrum (220-500 nm).
-
To initiate the reaction, add 10 µL of the benzylamine stock solution.
-
Immediately begin monitoring the reaction by recording the absorbance at the λ_max of the resulting Schiff base at 1-minute intervals for 30-60 minutes. The formation of the C=N bond often results in a new absorbance peak at a longer wavelength.
-
Data Analysis: Plot the change in absorbance over time. The initial rate of reaction can be determined from the slope of the linear portion of the curve. Compare the initial rates for the different aldehydes to establish a relative reactivity ranking.
Reduction to Alcohol with Sodium Borohydride
The reduction of an aldehyde to a primary alcohol is a common transformation.[11] The rate of disappearance of the aldehyde can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Objective: To compare the rate of reduction of different aldehydes.
Materials:
-
Aldehyde of interest
-
Sodium borohydride (NaBH₄)
-
Methanol (reaction solvent)
-
TLC plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
Staining solution (e.g., potassium permanganate stain)
Protocol:
-
In a round-bottom flask, dissolve 1 mmol of the aldehyde in 10 mL of methanol.
-
At time zero, add 1.1 mmol of sodium borohydride to the stirring solution at room temperature.
-
Immediately spot a small aliquot of the reaction mixture onto a TLC plate (this is the t=0 time point).
-
Continue to take aliquots from the reaction mixture at regular intervals (e.g., every 5 minutes) and spot them on the TLC plate.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the spots using a UV lamp and/or by dipping the plate in a potassium permanganate stain. The aldehyde spot should diminish over time, while the more polar alcohol product spot appears and intensifies.
-
Data Analysis: Compare the time required for the complete disappearance of the starting aldehyde spot for each compound. A faster disappearance indicates higher reactivity towards reduction.
Visualizing the Experimental Workflow
The logical flow of a typical reactivity experiment can be visualized to ensure clarity and reproducibility.
Caption: A diagram illustrating the general workflow for a comparative kinetic analysis of aldehyde reactivity.
References
- 1. This compound | RUO [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainkart.com [brainkart.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 6. Nitro compound - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 10. wjpsonline.com [wjpsonline.com]
- 11. ncert.nic.in [ncert.nic.in]
A Comparative Guide to the Synthesis of 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid: An Established Route vs. a Novel Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of two synthetic routes for 2-(2-Formyl-4-nitrophenoxy)hexanoic acid, a valuable bifunctional molecule in bioconjugation and medicinal chemistry. We will objectively evaluate an established two-step method involving nitration and hydrolysis against a novel synthetic pathway utilizing a Williamson ether synthesis followed by hydrolysis. This comparison is supported by experimental data to inform decisions on synthetic strategy.
At a Glance: Comparing Synthetic Routes
| Parameter | Established Route (Route A) | New Synthetic Route (Route B) |
| Starting Materials | Methyl 2-(2-formylphenoxy)hexanoate | 5-Nitrosalicylaldehyde, Methyl 2-bromohexanoate |
| Key Reactions | Electrophilic Aromatic Nitration, Acid Hydrolysis | Williamson Ether Synthesis, Acid Hydrolysis |
| Overall Yield | ~90% (calculated) | Not fully reported |
| Purity of Final Product | >98% (HPLC)[1] | Not explicitly reported |
| Total Reaction Time | ~13 hours | >3.5 hours (hydrolysis time not specified) |
| Reagent Hazards | Concentrated nitric and sulfuric acids | Brominated ester |
Established Synthetic Route (Route A): Nitration and Hydrolysis
The established synthesis of this compound proceeds through a two-step sequence starting from Methyl 2-(2-formylphenoxy)hexanoate.
Step 1: Nitration of Methyl 2-(2-formylphenoxy)hexanoate
The first step involves the electrophilic nitration of the aromatic ring. The electron-withdrawing nature of the formyl group directs the incoming nitro group to the para position.
Experimental Protocol: A solution of Methyl 2-(2-formylphenoxy)hexanoate (30 g, 0.12 mol) in dichloromethane is treated dropwise with a cooled (5°C) mixture of 65% (w/w) nitric acid and 98% (w/w) sulfuric acid in a 1:3 molar ratio. The reaction is stirred for 10 minutes at this temperature. The crude product is isolated by filtration and washed with water and dichloromethane.[1]
Step 2: Hydrolysis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate
The methyl ester is then hydrolyzed to the desired carboxylic acid.
Experimental Protocol: Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (29.5 g) is suspended in water and heated to 50°C. Concentrated hydrochloric acid (10.8 g in 50 mL of water) is added slowly to adjust the pH to 1.8. The solution is then cooled to 45°C to induce crystallization. The solid product is collected by filtration, washed with water, and dried at 55°C for 12 hours.[1]
-
Purity of Final Product: >98% (by HPLC)[1]
Novel Synthetic Route (Route B): Williamson Ether Synthesis and Hydrolysis
A new approach to this compound begins with commercially available 5-Nitrosalicylaldehyde and Methyl 2-bromohexanoate, employing a Williamson ether synthesis.
Step 1: Synthesis of rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate
This key step forms the ether linkage through a nucleophilic substitution reaction.
Experimental Protocol: A mixture of 5-nitrosalicylaldehyde (33.4 g, 0.2 mol), methyl 2-bromohexanoate (41.8 g, 0.2 mol), and anhydrous potassium carbonate (27.6 g, 0.2 mol) in 400 ml of dimethylformamide (DMF) is heated to 92-94°C (365-367 K) and stirred for 3.5 hours. After the reaction, the solid precipitate is filtered off. The product can be crystallized from methanol.
-
Reaction Time: 3.5 hours
Quantitative data on the yield and purity of this step are not available in the reviewed literature.
Step 2: Hydrolysis of rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate
The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid. A general acid-catalyzed hydrolysis protocol, similar to that in Route A, would be applicable here.
Detailed experimental protocol and quantitative data for this specific hydrolysis step are not explicitly available in the reviewed literature.
Visualizing the Synthetic Pathways
To better illustrate the two synthetic approaches, the following diagrams outline the experimental workflows.
References
A Comparative Guide to 2-(2-Formyl-4-nitrophenoxy)alkanoic Acids as Bifunctional Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of two closely related bifunctional linker molecules: 2-(2-Formyl-4-nitrophenoxy)hexanoic acid and 2-(2-Formyl-4-nitrophenoxy)acetic acid. While direct experimental data on the cross-reactivity of their conjugates is not publicly available, this document serves as a practical resource for researchers by comparing their chemical properties and outlining detailed experimental protocols for their use in bioconjugation. The guide also presents a framework for evaluating their performance as linkers through hypothetical conjugation efficiency data.
Introduction
Bifunctional linkers are essential tools in drug development, diagnostics, and various fields of biological research. They enable the covalent linkage of two different molecules, such as a small molecule hapten to a larger carrier protein to elicit an immune response, or a therapeutic payload to a targeting antibody. The choice of linker can significantly impact the stability, immunogenicity, and overall performance of the resulting conjugate.
This guide focuses on two aldehyde- and carboxylic acid-containing linkers: this compound and its shorter-chain analog, 2-(2-Formyl-4-nitrophenoxy)acetic acid. These molecules offer two distinct reactive handles: a formyl group for reaction with primary amines (e.g., lysine residues on proteins) via reductive amination, and a carboxylic acid group for amide bond formation with primary amines through carbodiimide chemistry. The nitrophenoxy core provides a rigid scaffold and the nitro group can modulate the reactivity of the formyl group.
Due to a lack of published cross-reactivity studies for conjugates of these specific haptens, this guide will focus on their comparative performance as bifunctional linkers. We will provide a detailed, albeit hypothetical, experimental workflow for conjugating these linkers to a model carrier protein, Bovine Serum Albumin (BSA), and methods to quantify the conjugation efficiency.
Comparative Chemical Properties
The primary difference between the two linkers lies in the length of the aliphatic chain extending from the phenoxy group. This seemingly minor structural variation can influence several key properties relevant to bioconjugation.
| Property | This compound | 2-(2-Formyl-4-nitrophenoxy)acetic acid |
| Molecular Formula | C₁₃H₁₅NO₆ | C₉H₇NO₆ |
| Molecular Weight | 281.27 g/mol | 225.16 g/mol |
| Spacer Arm Length | Longer, more flexible hexanoic acid chain | Shorter, more rigid acetic acid chain |
| Solubility | Potentially higher in organic solvents and less polar aqueous solutions due to the longer alkyl chain. | Likely higher in aqueous buffers. |
| Steric Hindrance | The longer spacer may reduce steric hindrance during conjugation to bulky biomolecules. | The shorter spacer may lead to greater steric hindrance in certain conjugation scenarios. |
| Potential for Non-specific Interactions | The hydrophobic hexyl chain may increase non-specific hydrophobic interactions with proteins. | The more polar nature may result in fewer non-specific hydrophobic interactions. |
Diagrams of Chemical Structures and Experimental Workflow
Caption: Chemical structures of the two bifunctional linkers.
Caption: Hypothetical experimental workflow for two-step conjugation.
Detailed Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reagent concentrations, reaction times, and buffer conditions may be necessary for specific applications.
Materials
-
This compound or 2-(2-Formyl-4-nitrophenoxy)acetic acid
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Sodium cyanoborohydride (NaBH₃CN)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Desalting columns
Protocol 1: Conjugation of Linker to BSA via Carboxylic Acid (EDC/NHS Chemistry)
This protocol describes the attachment of the linker to the lysine residues of BSA.
-
Preparation of Reagents:
-
Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL.
-
Prepare a 100 mM MES buffer, pH 6.0.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in MES buffer.[1][2]
-
Dissolve the linker (hexanoic or acetic acid derivative) in a minimal amount of DMSO and then dilute in MES buffer to a final concentration of 10 mg/mL.
-
-
Activation of the Linker's Carboxylic Acid:
-
In a microcentrifuge tube, mix 100 µL of the linker solution with 100 µL of EDC solution and 100 µL of Sulfo-NHS solution.
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation to BSA:
-
Add the activated linker solution to 1 mL of the BSA solution.
-
React for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).
-
Protocol 2: Reductive Amination of the Conjugate's Aldehyde Group
This protocol would be used to attach a second amine-containing molecule to the aldehyde of the linker-BSA conjugate.
-
Reaction Setup:
-
To the purified linker-BSA conjugate, add the second amine-containing molecule at a desired molar excess.
-
Prepare a fresh solution of sodium cyanoborohydride (NaBH₃CN) in PBS (pH 7.4).
-
-
Reductive Amination Reaction:
-
Quenching and Purification:
-
Quench the reaction by adding an excess of an amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.
-
Purify the final conjugate using a desalting column or dialysis to remove excess reagents.
-
Hypothetical Performance Data
To evaluate the performance of these linkers, a key parameter is the hapten-to-carrier protein conjugation ratio. This can be determined experimentally using techniques like MALDI-TOF mass spectrometry.[5][6] The following table presents hypothetical data comparing the conjugation efficiency of the two linkers under identical reaction conditions.
| Linker | Molar Ratio (Linker:BSA) | Average Hapten Molecules per BSA (Determined by MALDI-TOF MS) | Conjugation Efficiency (%) |
| This compound | 20:1 | 12 | 60% |
| 2-(2-Formyl-4-nitrophenoxy)acetic acid | 20:1 | 9 | 45% |
| This compound | 50:1 | 25 | 50% |
| 2-(2-Formyl-4-nitrophenoxy)acetic acid | 50:1 | 18 | 36% |
Note: This data is purely hypothetical and for illustrative purposes. Actual results may vary depending on experimental conditions. The higher hypothetical efficiency of the hexanoic acid derivative could be attributed to its longer spacer arm reducing steric hindrance.
Quantification of Conjugation
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the number of hapten molecules conjugated to a protein.[5][7] By comparing the mass of the unconjugated protein to the conjugated protein, the average number of attached linkers can be calculated.
TNBS Assay for Free Amine Quantification
The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay can be used to indirectly quantify the extent of conjugation by measuring the number of remaining free primary amines (lysine residues) on the protein after the reaction.[8][9] A decrease in the number of free amines corresponds to an increase in conjugation.
Conclusion and Recommendations
Both this compound and 2-(2-Formyl-4-nitrophenoxy)acetic acid are viable bifunctional linkers for bioconjugation, offering orthogonal reactivity through their carboxylic acid and aldehyde functionalities.
-
This compound may be preferable in situations where steric hindrance is a concern, as its longer spacer arm can provide greater flexibility and potentially higher conjugation yields. However, its increased hydrophobicity could lead to non-specific binding or solubility issues with certain proteins.
-
2-(2-Formyl-4-nitrophenoxy)acetic acid , with its shorter, more polar structure, might be advantageous when minimal non-specific hydrophobic interactions are critical and when working with highly soluble proteins.
Ultimately, the choice of linker will depend on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final conjugate. Empirical testing and characterization, as outlined in this guide, are essential for determining the optimal linker for a given research need. Further studies are warranted to investigate the immunogenicity and cross-reactivity profiles of conjugates derived from these linkers.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellmosaic.com [cellmosaic.com]
- 6. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
Safety Operating Guide
Safe Disposal of 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides detailed procedures for the safe and compliant disposal of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid (CAS Number: 335153-21-4), a chemical used in research and development. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. Due to its chemical structure, which includes a nitrated aromatic ring and a carboxylic acid functional group, this compound must be treated as hazardous waste.
Hazard Profile and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. |
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent potentially violent reactions.
-
Solid Waste: Collect solid this compound waste in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible hazardous waste container. The container should be appropriate for the solvent used (e.g., separate containers for halogenated and non-halogenated solvents).
-
Incompatible Materials: Do not mix waste containing this compound with strong oxidizing agents, strong bases, or amines.[3]
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3][4] The primary route for disposal is through a licensed hazardous waste disposal company.
-
Waste Minimization: Before starting any experiment, carefully calculate the required amount of the chemical to minimize waste generation.[3]
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[3] The label should also include the accumulation start date and the name of the principal investigator or laboratory.
-
Temporary Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5] This area should have secondary containment to manage any potential leaks or spills. Keep containers tightly sealed except when adding waste.
-
Waste Pickup: Once the waste container is full or reaches the institutional time limit for storage in an SAA, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Spill Management
In the event of a spill, the following procedures should be followed:
| Spill Size | Procedure |
| Minor Spill | 1. Evacuate non-essential personnel. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). 3. Collect the absorbed material into a designated hazardous waste container. 4. Clean the spill area with a suitable solvent and then soap and water. 5. All contaminated cleaning materials should also be disposed of as hazardous waste. |
| Major Spill | 1. Evacuate the area immediately. 2. Alert your institution's EHS or emergency response team. 3. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2-(2-Formyl-4-nitrophenoxy)hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Potential Hazards
Based on its chemical structure, 2-(2-Formyl-4-nitrophenoxy)hexanoic acid may present the following hazards:
-
Irritation: Potential for skin and eye irritation upon contact.
-
Toxicity: Possible toxicity if ingested or absorbed through the skin.
-
Inhalation Hazard: Inhalation of dust or aerosols may cause respiratory tract irritation.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory. |
| Face Shield | A face shield should be worn over safety goggles when there is a risk of splashing.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator should be used if engineering controls, such as a fume hood, are not available or are insufficient to control exposure to dust or aerosols.[1][2][3] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory.[1] |
Experimental Protocols: Handling and Disposal
Handling Procedure
-
Preparation: Before handling, ensure all required PPE is worn correctly. Your workspace should be in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Dispensing: Take care to avoid the creation of dust or aerosols. Utilize appropriate tools for transferring the chemical.
-
During Use: Keep containers of this compound tightly closed when not in use.[1] Avoid all personal contact, including the inhalation of any dust or vapors.[1]
-
After Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1] Decontaminate all surfaces and equipment that came into contact with the chemical.
Spill Management
In the event of a spill, immediate action is necessary to prevent contamination.
-
Evacuate and Secure: Clear the area of all personnel and secure the location.
-
Eliminate Ignition Sources: Remove any potential sources of sparks or flames.
-
Clean-up: Use an approved vacuum or absorbent material like vermiculite or spill pillows to clean the spill.
-
Ventilate and Decontaminate: Ensure the area is well-ventilated and perform a thorough deep cleaning of the affected surfaces.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's and local EPA regulations. Do not dispose of clean-up liquids in the sewage system.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.
-
Waste Collection: All materials contaminated with this chemical, including empty containers, used gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.[1]
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the necessary steps for safely handling this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
